Einecs 277-233-1
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
73019-12-2 |
|---|---|
Molecular Formula |
C22H17N3O6S.C6H13NO2 C28H30N4O8S |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid;2-morpholin-4-ylethanol |
InChI |
InChI=1S/C22H17N3O6S.C6H13NO2/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;8-4-1-7-2-5-9-6-3-7/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);8H,1-6H2 |
InChI Key |
ZIBNGCRIJDMOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.C1COCCN1CCO |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of 4-(4-acetyl-1-piperazinyl)benzonitrile (CAS 73019-12-2)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for 4-(4-acetyl-1-piperazinyl)benzonitrile (CAS 73019-12-2). The information is compiled from available chemical literature and adapted from established synthetic methodologies for structurally related compounds.
Synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile
The primary and most direct route for the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile is the N-acetylation of its precursor, 4-(piperazin-1-yl)benzonitrile. This method is analogous to established procedures for the acetylation of similar N-arylpiperazine derivatives.
A likely synthetic approach is based on the reaction of 4-(piperazin-1-yl)benzonitrile with an acetylating agent, such as acetic anhydride, in the presence of a base. A Chinese patent (CN1616440A) describes a similar synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine, which serves as a valuable reference for the reaction conditions.[1]
Proposed Experimental Protocol: N-acetylation of 4-(piperazin-1-yl)benzonitrile
The following protocol is inferred from the synthesis of a structurally similar compound and general organic chemistry principles.
Materials:
-
4-(piperazin-1-yl)benzonitrile
-
Acetic anhydride
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., ethanol, dichloromethane, tetrahydrofuran)
-
Deionized water
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve 4-(piperazin-1-yl)benzonitrile in a suitable solvent (e.g., ethanol).
-
To this solution, add a base (e.g., triethylamine or potassium carbonate) and stir the mixture at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled and stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for a specified period (e.g., 2-4 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
Quantitative Data
The following table summarizes the quantitative data from the analogous synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine, as described in patent CN1616440A, which can be considered indicative for the synthesis of the target compound.[1]
| Parameter | Value |
| Starting Material | 4-hydroxyphenyl piperazine dihydrobromide |
| Acetylating Agent | Acetic anhydride |
| Solvent | Ethanol/Water |
| Base | Potassium Carbonate |
| Reaction Temperature | 90-100 °C (reflux) |
| Reaction Time | 2 hours |
| Yield | > 85% |
| Melting Point (crude) | 180-182 °C |
| Melting Point (recrystallized from ethanol) | 190-193 °C |
Purification Methods
Purification of the crude 4-(4-acetyl-1-piperazinyl)benzonitrile is essential to remove any unreacted starting materials, by-products, and residual reagents. The two most common and effective methods for purifying solid organic compounds are recrystallization and column chromatography.
Recrystallization
Recrystallization is a technique used to purify crystalline compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
General Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. Potential solvents for a compound with the polarity of 4-(4-acetyl-1-piperazinyl)benzonitrile include ethanol, isopropanol, or a mixture of ethanol and water.
-
Once the solid is fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
General Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.
-
Mobile Phase (Eluent): A solvent system with appropriate polarity to achieve good separation. A gradient of ethyl acetate in hexanes or dichloromethane in methanol would be a reasonable starting point for method development.
-
Procedure:
-
Prepare a slurry of the stationary phase in the mobile phase and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of the stationary phase.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Logical Workflow for Synthesis and Purification
Since no specific signaling pathways involving 4-(4-acetyl-1-piperazinyl)benzonitrile have been identified in the literature, the following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Logical workflow for the synthesis and purification of 4-(4-acetyl-1-piperazinyl)benzonitrile.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Anthracenesulfonic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for 2-Anthracenesulfonic acid and its closely related derivatives. Due to the limited availability of direct spectroscopic data for 2-Anthracenesulfonic acid, this document focuses on representative data from analogous compounds, particularly anthraquinone-2-sulfonic acid and its salts. The methodologies presented are based on standard analytical practices and published experimental protocols for similar molecular structures.
Spectroscopic Data
The following tables summarize key spectroscopic data points for derivatives of 2-Anthracenesulfonic acid. This information is crucial for the identification and characterization of these compounds in a laboratory setting.
Table 1: Mass Spectrometry Data for 2-Anthracenesulfonic Acid
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 259.04234 | 152.0 |
| [M+Na]⁺ | 281.02428 | 163.3 |
| [M-H]⁻ | 257.02778 | 157.1 |
| [M+NH₄]⁺ | 276.06888 | 171.1 |
| [M+K]⁺ | 296.99822 | 158.0 |
| [M+H-H₂O]⁺ | 241.03232 | 146.4 |
| [M+HCOO]⁻ | 303.03326 | 168.9 |
| [M+CH₃COO]⁻ | 317.04891 | 165.2 |
Data is predicted and sourced from PubChem CID 3014880.
Table 2: Infrared (IR) Spectroscopy Data for Anthraquinone-2-sulfonic Acid Sodium Salt Monohydrate
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (Water of Hydration) | ~3400 (broad) |
| C=O Stretch (Quinone) | ~1670 |
| Aromatic C=C Stretch | ~1600, ~1480 |
| S=O Stretch (Sulfonate) | ~1200, ~1050 |
| C-S Stretch | ~700-800 |
This data is representative for a closely related derivative.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the lack of specific experimental NMR data for 2-Anthracenesulfonic acid, representative chemical shifts for related aromatic sulfonic acids are provided.
| Nucleus | Functional Group | Chemical Shift (ppm) |
| ¹H | Aromatic Protons | 7.5 - 8.5 |
| ¹³C | Aromatic Carbons | 120 - 150 |
| ¹³C | Carbonyl Carbon (in quinone derivatives) | > 180 |
Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the anthracene core.
Table 4: UV-Vis Absorption Data for Anthracene and Anthraquinone Derivatives
| Compound | Solvent | λmax (nm) |
| Anthracene | Ethanol | 252, 325, 340, 357, 375 |
| Anthraquinone | Ethanol | ~250, ~270, ~325 |
The sulfonate group is an auxochrome and will cause a bathochromic (red) shift in the absorption maxima.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, pulse angle of 45 degrees, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peaks.
-
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
2.3 High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI parameters: capillary voltage of 3-4 kV, nebulizing gas pressure of 20-30 psi, drying gas temperature of 250-300 °C.
-
Collect data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
2.4 UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
Record the absorbance spectrum and identify the λmax values.
-
Synthesis Workflow Visualization
The following diagram illustrates a representative synthetic pathway for a substituted anthracenesulfonic acid, specifically the synthesis of 1-aminoanthraquinone-2-sulfonic acid from 1-aminoanthraquinone. This visualization provides a logical workflow for the production of a key derivative.
Caption: Synthesis of 1-aminoanthraquinone-2-sulfonic acid.
Unveiling Fenretinide (Einecs 277-233-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical and chemical characteristics of Fenretinide, registered under Einecs 277-233-1. Fenretinide, a synthetic retinoid, has garnered significant interest in the scientific community for its potential as a chemotherapeutic and chemopreventive agent. This document consolidates key data on its properties, provides detailed experimental protocols for its analysis, and elucidates its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this promising compound.
Physical and Chemical Characteristics
Fenretinide, chemically known as N-(4-hydroxyphenyl)retinamide, is a synthetic derivative of all-trans-retinoic acid.[1] Its core structure consists of a β-ionone ring, a polyene chain, and a hydroxyphenyl amide group. This unique structure confers its distinct physicochemical properties.
General Properties
| Property | Value | Reference(s) |
| EINECS Number | 277-233-1 | [1] |
| CAS Number | 65646-68-6 | [1] |
| Molecular Formula | C26H33NO2 | [2] |
| Molecular Weight | 391.54 g/mol | [2] |
| Appearance | Solid | [3] |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 173.57 °C | [4] |
| Water Solubility | 0.00119 mg/mL | [3] |
| Solubility in DMSO | 78 mg/mL (199.2 mM) | [5] |
| logP | 6.31 | [3] |
| pKa (Strongest Acidic) | 9.45 | [3] |
Experimental Protocols
Synthesis of Fenretinide
A common method for the synthesis of Fenretinide involves the reaction of all-trans-retinoic acid with 4-aminophenol.[6]
Materials:
-
All-trans-retinoic acid
-
4-Aminophenol
-
Dimethylformamide (DMF)
-
Activating agent (e.g., mixed carbonate)[6]
Procedure:
-
Activate the all-trans-retinoic acid. A mixed carbonate intermediate can be formed for this purpose.[6]
-
Prepare a suspension of 4-aminophenol in DMF.[6]
-
Add the 4-aminophenol suspension to the activated retinoic acid.[6]
-
Allow the reaction to proceed to completion.
-
Isolate the crude Fenretinide. This can be achieved through precipitation and filtration.
-
The resulting crude product can be expected to have a purity of 98-99 area percent.[6]
Purification by Recrystallization
Further purification of Fenretinide can be achieved through recrystallization.
Materials:
-
Crude Fenretinide
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude Fenretinide in a minimal amount of hot ethanol.
-
Gradually add hot water to the solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration and wash with a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Analytical Characterization: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol describes a validated method for the quantitative determination of Fenretinide in plasma.[7][8]
Instrumentation:
-
HPLC system with a C18 column (e.g., Zorbax SB-C18, 3.5 µm, 50 × 2.1 mm)[8]
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[8]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[8]
-
Flow Rate: 0.5 mL/min[8]
-
Gradient Elution:
-
0-2 min: 45-95% B
-
2-7 min: 95% B
-
7-7.5 min: 95-45% B
-
7.5-10 min: 45% B[8]
-
-
Column Temperature: 30°C[8]
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
-
Multiple Reaction Monitoring (MRM) Transition: m/z 392.3 → 283.2[8]
-
Fragment Ion: The major fragment ion at m/z 283.2 corresponds to the cleavage of the amide bond.[8]
Mechanism of Action: Signaling Pathways
Fenretinide exerts its anticancer effects primarily through the induction of apoptosis. This process is mediated by both retinoid acid receptor (RAR)-dependent and -independent pathways, leading to the generation of reactive oxygen species (ROS) and ceramides.[2][9]
Overview of Fenretinide-Induced Apoptosis
The following diagram illustrates the key signaling events initiated by Fenretinide, culminating in programmed cell death.
Caption: Fenretinide-induced apoptotic signaling pathway.
Experimental Workflow for Assessing Apoptosis
The following diagram outlines a typical experimental workflow to investigate Fenretinide-induced apoptosis in a cancer cell line.
Caption: Experimental workflow for apoptosis assessment.
Conclusion
Fenretinide (this compound) presents a compelling profile for further investigation in the field of oncology. Its well-defined physical and chemical characteristics, coupled with a growing understanding of its pro-apoptotic mechanisms, underscore its potential as a therapeutic agent. This technical guide provides a foundational resource for researchers, offering key data and methodologies to facilitate ongoing and future studies into this promising molecule. The detailed protocols and pathway diagrams are intended to streamline experimental design and data interpretation, ultimately contributing to the advancement of Fenretinide-based cancer therapies.
References
- 1. Fenretinide | C26H33NO2 | CID 5288209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenretinide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. US20080221349A1 - Preparation of Amides of Retinoic Acid Via Mixed Anhydride and Mixed Carbonate Intermediates - Google Patents [patents.google.com]
- 7. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechdevelopment.com [scitechdevelopment.com]
In-Depth Technical Guide: Solubility of EINECS 277-233-1 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the solubility characteristics of the chemical substance identified by EINECS number 277-233-1. The primary focus is on its solubility in organic solvents, a critical parameter for its application in various fields, including research, and development. This document collates available data, outlines experimental methodologies for solubility determination, and presents the information in a clear, structured format for ease of reference by professionals in scientific disciplines.
Chemical Identity
The European Inventory of Existing Commercial Chemical Substances (EINECS) number 277-233-1 corresponds to the following chemical substance:
-
Chemical Name: 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, compd. with 2-(2-butoxyethoxy)ethanol (1:1)
-
CAS Number: 73019-12-2
-
Molecular Formula: C28H30N4O8S
This compound is a complex aromatic sulfonic acid derivative, which suggests it possesses characteristics of both a dye and a salt. Its structure, featuring a large aromatic core, multiple functional groups including amino and acetylamino groups, and a sulfonic acid moiety, dictates its physicochemical properties, most notably its solubility profile.
Solubility in Organic Solvents
The solubility of such compounds is influenced by a delicate balance of intermolecular forces:
-
Van der Waals forces between the large aromatic systems of the solute and solvent.
-
Dipole-dipole interactions involving the polar functional groups.
-
Hydrogen bonding potential of the amino and sulfonic acid groups.
-
Ionic interactions due to the salt-like nature of the sulfonic acid moiety.
Table 1: Estimated Solubility of EINECS 277-233-1 in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Moderate to High | The hydroxyl group can engage in hydrogen bonding with the solute's functional groups, and the alkyl chain can interact with the aromatic core. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipole moments and can effectively solvate both the polar functional groups and the ionic portion of the molecule. |
| Nonpolar | Hexane, Toluene | Low | The large, nonpolar aromatic core may have some affinity for toluene through π-stacking, but overall solubility is expected to be limited due to the polar functional groups. |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate | These solvents have some polarity and can interact with the aromatic system, but their ability to solvate the ionic and hydrogen-bonding groups is limited. |
Note: This table presents estimated solubilities based on structural analysis. Experimental verification is required for precise quantitative values.
Experimental Protocol for Solubility Determination
A detailed and robust experimental protocol is essential for accurately determining the solubility of this compound. The following methodology is a generalized approach that can be adapted for this specific compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately dispense a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The colored nature of the compound can give a preliminary visual indication of dissolution.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a set period (e.g., 2 hours) to allow for the settling of undissolved solid.
-
For finer separation, centrifuge the vials at a controlled speed and temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
This comprehensive guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative that the estimated solubility data presented here is confirmed through rigorous experimental validation as outlined in the provided protocol.
An In-depth Technical Guide to 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS 73019-12-2 is incorrectly associated, the correct CAS is 199327-61-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, a key pharmaceutical intermediate. While the initial query referenced CAS 73019-12-2, the molecule of interest for drug development professionals is correctly identified by CAS 199327-61-2 . This compound is a pivotal precursor in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.
Chemical and Physical Properties
The fundamental chemical and physical properties of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 199327-61-2 | Multiple |
| Molecular Formula | C₁₆H₂₁N₃O₄ | PubChem[1] |
| Molecular Weight | 319.36 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Melting Point | 233-236 °C | ChemicalBook[2] |
| Boiling Point | 519.5 ± 60.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | ChemicalBook[2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[2] |
| InChI Key | WFUBWLXSYCFZEH-UHFFFAOYSA-N | PubChem[1] |
Material Safety and Handling
| Hazard Classification | Precautionary Statements | Source |
| H412: Harmful to aquatic life with long lasting effects | P273, P501 | PubChem[1] |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.
Experimental Protocols: Synthesis
The synthesis of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one typically involves the alkylation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one with a morpholinopropyl side chain. Below are two detailed methodologies adapted from the literature.
This protocol is adapted from patent CN104130199A.[3]
Materials:
-
6-hydroxy-7-methoxy-3H-quinazolin-4-one
-
N-(3-chloropropyl)morpholine
-
Sodium Carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
In a 2L flask, add 620 mL of DMF, 141 g of N-(3-chloropropyl)morpholine, 103 g of 6-hydroxy-7-methoxy-3H-quinazolin-4-one, and 156 g of Na₂CO₃.
-
Heat the mixture to 100-105 °C with stirring for 1 hour.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and add 1.3 L of water.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethyl acetate to obtain the off-white solid product.
This protocol is also adapted from patent CN104130199A.[3]
Materials:
-
6-hydroxy-7-methoxy-3H-quinazolin-4-one
-
N-(3-chloropropyl)morpholine
-
Potassium Carbonate (K₂CO₃)
-
Acetone
Procedure:
-
In a 2L flask, add 620 mL of acetone, 141 g of N-(3-chloropropyl)morpholine, 103 g of 6-hydroxy-7-methoxy-3H-quinazolin-4-one, and 168 g of K₂CO₃.
-
Heat the mixture to 55-60 °C with stirring for 8 hours.
-
Follow with appropriate work-up and purification steps as described in the literature to isolate the final product.
Logical and Signaling Pathways
The following diagram illustrates a generalized workflow for the synthesis of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, as detailed in the experimental protocols.
7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one is not known to have a direct biological signaling activity itself. Its significance lies in its role as a precursor to Gefitinib. Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[4][5] The diagram below illustrates the EGFR signaling pathway and the mechanism of action of Gefitinib.
In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR leads to receptor dimerization and autophosphorylation of the tyrosine kinase domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[6] In certain cancers, particularly non-small cell lung cancer (NSCLC), mutations in EGFR can lead to its constitutive activation, driving uncontrolled tumor growth.[7][8]
Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and blocking the downstream signaling pathways that contribute to cancer cell proliferation and survival.[6][9][10]
References
- 1. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 199327-61-2 | CAS DataBase [m.chemicalbook.com]
- 3. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Gefitinib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 7. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 9. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Unlocking the Therapeutic Potential of the Octahydro-1H-inden-4-one Scaffold: A Technical Guide for Researchers
An In-Depth Exploration of the Research Applications of Einecs 277-233-1 and its Derivatives in Drug Discovery and Development
Introduction
The chemical scaffold identified by this compound, scientifically known as 2,3,4,4,5,6,7,7a-octahydro-1H-inden-4-one (CAS No. 73019-12-2), represents a versatile building block in medicinal chemistry. While direct biological applications of the core molecule are not extensively documented, its hydrogenated indanone framework is a recurring motif in a diverse array of biologically active compounds. This technical guide provides an in-depth analysis of the potential research applications of derivatives stemming from this scaffold, focusing on their demonstrated anticancer, neuroprotective, analgesic, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical class.
Physicochemical Properties of the Core Scaffold
A foundational understanding of the parent molecule, 2,3,4,4,5,6,7,7a-octahydro-1H-inden-4-one, is crucial for the rational design of novel derivatives. The table below summarizes its key physicochemical properties.
| Property | Value | Reference |
| IUPAC Name | 2,3,4,4,5,6,7,7a-octahydro-1H-inden-4-one | |
| CAS Number | 73019-12-2 | |
| EC Number | 277-233-1 | |
| Molecular Formula | C₉H₁₄O | |
| Molecular Weight | 138.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 235.5 °C at 760 mmHg | |
| Density | 0.998 g/cm³ | |
| LogP | 2.1 |
I. Anticancer Applications of Indanone Derivatives
Derivatives of the indanone scaffold have emerged as promising candidates in oncology research, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, often mediated through the modulation of key signaling pathways such as NF-κB.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative indanone derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (Colon) | 0.41 ± 0.19 | [1] |
| COLO 205 (Colon) | 0.85 ± 0.23 | [1] | |
| KM 12 (Colon) | 1.12 ± 0.31 | [1] | |
| Thiazolyl hydrazone derivative of 1-indanone | HCT 116 (Colon) | 1.25 ± 0.02 | [2] |
| Gallic acid based indanone derivative | MCF-7 (Breast) | 2.2 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of indanone derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]
Materials:
-
Indanone derivative stock solution (in DMSO)
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the indanone derivative in DMEM.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the compound.
Signaling Pathway: NF-κB Inhibition by Indanone Derivatives
Several indanone derivatives exert their anticancer effects by inhibiting the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.
II. Neuroprotective Applications in Alzheimer's Disease
A significant area of research for indanone derivatives is in the development of treatments for neurodegenerative disorders, particularly Alzheimer's disease. The mechanism often involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound | Target | IC₅₀ (µM) | Reference |
| 2-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)pyridine | AChE | 0.027 | |
| Donepezil (Reference Drug) | AChE | 0.024 | |
| Indanone-carbamate derivative (7h) | AChE | 1.2 | [7] |
| BChE | 0.3 | [7] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the measurement of AChE inhibitory activity using a modified Ellman's method.[8][9][10][11][12]
Materials:
-
Indanone derivative stock solution (in DMSO)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the indanone derivative solution at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 2 minutes for 10 minutes using a microplate reader.
-
The rate of reaction is calculated, and the percentage of inhibition is determined relative to a control without the inhibitor.
-
The IC₅₀ value is calculated from the dose-response curve.
Signaling Pathway: Enhancement of Cholinergic Signaling
By inhibiting AChE, indanone derivatives increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechrep.ir [biotechrep.ir]
- 6. researchgate.net [researchgate.net]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. japsonline.com [japsonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer’s Disease [mdpi.com]
Unveiling EINECS 277-233-1: A Technical Guide to a Potential Anthraquinone Dye for Research and Development
For Immediate Release
This technical guide provides a comprehensive overview of the chemical substance identified by EINECS number 277-233-1. The compound, chemically known as the 2-aminoethanol salt of 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-9,10-dihydro-9,10-dioxo-, is a complex organic molecule with a core anthraquinone structure. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical identity, potential applications as a dye, and preliminary insights into its biological significance.
Chemical Identity and Physicochemical Properties
The substance is a salt formed between the anthraquinone sulfonic acid derivative and 2-aminoethanol. The core structure is based on anthraquinone, a class of aromatic organic compounds that are precursors to many dyes.[1] The presence of the sulfonic acid group suggests its classification as an acid dye, which are typically water-soluble and used for dyeing protein fibers like wool and silk, as well as polyamides.[2]
| Property | Value | Source |
| Chemical Name | 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-9,10-dihydro-9,10-dioxo-, compound with 2-aminoethanol (1:1) | Internal Analysis |
| EINECS Number | 277-233-1 | [3] |
| CAS Number | 73019-12-2 | [3] |
| Molecular Formula (Salt) | C22H17N3O6S · C2H7NO | Internal Analysis |
| Appearance | Likely a colored solid | Inferred from related compounds |
| Solubility | Expected to be soluble in water | [2] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the specific synthesis of EINECS 277-233-1 are not extensively published. However, the general synthesis of acid anthraquinone dyes involves a multi-step process. A plausible synthetic pathway can be inferred from established methods for similar compounds.
General Synthesis of Anthraquinone Acid Dyes
The synthesis of many anthraquinone dyes starts from anthraquinone itself, which is then sulfonated or nitrated.[1] A key intermediate for producing vibrant blue dyes is bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which is synthesized from 1-aminoanthraquinone.[1] The bromine atom in bromaminic acid can then be substituted by an aromatic or aliphatic amine through a condensation reaction to yield the final dye molecule.[1]
A patent for a similar acid anthraquinone dye describes a process involving the condensation of 1,4-dihydroxyanthraquinone with an aniline derivative, followed by sulfonation.[4]
Analytical Methods
The analysis of anthraquinone sulfonic acid derivatives is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC). A method for a closely related compound involves a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[5] This technique allows for the separation and quantification of the dye and any potential impurities.
Potential Applications in Drug Development
While this compound is primarily classified as a dye, the broader class of anthraquinone derivatives has garnered significant interest in the field of drug development, particularly as potential anticancer agents. It is important to emphasize that there is currently no specific public data linking this compound to any biological activity or signaling pathway.
However, research on other anthraquinone compounds has shown that they can exert their effects through various mechanisms. For instance, some anthraquinone derivatives have been reported to induce apoptosis in cancer cells through the activation of the ROS/JNK signaling pathway. This process involves an increase in reactive oxygen species (ROS), leading to the phosphorylation of JNK, mitochondrial stress, and the subsequent release of cytochrome c, which ultimately triggers the apoptotic cascade.
References
- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 2. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 3. This compound (73019-12-2) for sale [vulcanchem.com]
- 4. CN100537670C - A kind of anthraquinone type acid dye and its preparation and application - Google Patents [patents.google.com]
- 5. 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo- | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-12-2
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, publicly available experimental thermal stability data for CAS 73019-12-2, identified as 4-[4-(acetylamino)anilino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, compound with morpholine-4-ethanol (1:1), is limited. This guide, therefore, provides a comprehensive framework and standardized protocols for conducting a thorough thermal stability analysis of this, or similar, organic compounds. The data presented herein is illustrative and intended to serve as a template for reporting and interpretation.
Introduction to Thermal Stability in Drug Development
Thermal stability is a critical quality attribute of any active pharmaceutical ingredient (API). It dictates the substance's ability to resist chemical and physical changes upon exposure to heat. A comprehensive understanding of an API's thermal behavior is paramount for:
-
Determining appropriate storage and handling conditions.
-
Predicting shelf-life and degradation pathways.
-
Ensuring the safety and efficacy of the final drug product.
-
Complying with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). [1][2][3]
This technical guide outlines the essential thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing detailed experimental protocols and data interpretation strategies.
Key Thermal Analysis Techniques
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5][6] It is invaluable for determining the temperature at which a material begins to degrade, identifying the presence of volatiles (such as water or solvents), and quantifying the residual mass at the end of the analysis.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.[9][10] This information provides insights into the physical stability and polymorphism of the compound.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
A standard TGA protocol for an organic compound like CAS 73019-12-2 would be as follows:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).[11]
-
Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[12]
-
-
Data Collection: Continuously record the sample mass as a function of temperature. The first derivative of the mass change curve (DTG) should also be recorded to aid in identifying the temperatures of maximum rates of mass loss.
Differential Scanning Calorimetry (DSC) Protocol
A typical DSC protocol for analyzing the thermal transitions of an organic compound is:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
Cool the sample to 25 °C at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample to 250 °C at 10 °C/min. This second heating run is often used to characterize the glass transition of the amorphous phase.
-
-
Data Collection: Record the heat flow as a function of temperature.
Data Presentation and Interpretation
The quantitative data obtained from TGA and DSC analyses should be summarized in clear and concise tables for easy comparison and interpretation.
Illustrative TGA Data for a Hypothetical Compound
| Parameter | Value | Unit | Interpretation |
| Onset of Decomposition (Tonset) | 215.4 | °C | The temperature at which significant thermal degradation begins. |
| Temperature of Maximum Decomposition Rate (Tpeak) | 235.8 | °C | The temperature at which the rate of mass loss is highest. |
| Mass Loss at 300 °C | 55.2 | % | The percentage of mass lost up to 300 °C, indicating the extent of decomposition. |
| Residual Mass at 600 °C | 15.7 | % | The amount of non-volatile residue remaining after the heating cycle. |
Illustrative DSC Data for a Hypothetical Compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |
| Glass Transition (Tg) | 110.2 | - | - | Indicates the transition from a glassy to a rubbery state in the amorphous fraction. |
| Crystallization | 155.6 | 160.1 | -45.8 (Exothermic) | Suggests the presence of an amorphous phase that crystallizes upon heating. |
| Melting (Tm) | 205.3 | 208.9 | 95.3 (Endothermic) | The melting point of the crystalline form of the compound. |
Mandatory Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates the logical flow of a comprehensive thermal stability analysis.
Caption: Workflow for Thermal Stability Analysis.
Hypothetical Signaling Pathway for a Kinase Inhibitor
For a drug molecule, understanding its mechanism of action is crucial. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a compound like CAS 73019-12-2, assuming it acts as a kinase inhibitor.
Caption: Hypothetical Kinase Inhibitor Pathway.
Conclusion
References
- 1. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. web.williams.edu [web.williams.edu]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Understanding the "4-morpholineethanol" component in "Einecs 277-233-1"
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholineethanol, also known as N-(2-hydroxyethyl)morpholine, is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a pharmaceutical intermediate. While its EINECS number is 210-734-5, it is sometimes referenced in the context of other chemical inventories. This document aims to be a core resource for professionals engaged in research and development involving this molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-morpholineethanol is crucial for its application in synthesis and formulation. The following tables summarize key quantitative data for this compound.
Table 1: General and Physical Properties of 4-Morpholineethanol
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO₂ | [1][2] |
| Molecular Weight | 131.17 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow viscous liquid | [2][3] |
| Odor | Ammoniacal | [1] |
| Density | 1.083 g/mL at 25 °C | [3] |
| Boiling Point | 223 - 228 °C | [2][3] |
| Melting Point | -1 to 2 °C | [1][3] |
| Flash Point | 98 °C (closed cup) | [3] |
| Refractive Index | 1.4760 - 1.4781 (at 20 °C) | [2][3] |
| Solubility | Soluble in water and ethanol. | [1] |
Table 2: Chemical and Safety Data for 4-Morpholineethanol
| Property | Value | Reference(s) |
| CAS Number | 622-40-2 | [1][2] |
| EINECS Number | 210-734-5 | [4] |
| Purity (by GC) | ≥99% | [2][3] |
| pH | 10.7 (100 g/L in H₂O at 20 °C) | [3] |
| Vapor Pressure | 1.8 hPa at 50 °C | [3] |
| Explosion Limits | 1.5 - 9.8 % (V) | [3] |
| Stability | Stable under normal temperatures and pressures; air sensitive. | [1] |
Synthesis of 4-Morpholineethanol
4-Morpholineethanol is primarily synthesized through two main industrial routes. The selection of a particular method depends on factors such as the availability of starting materials, desired purity, and production scale.
Experimental Protocols
Method 1: Reaction of Morpholine with Ethylene Oxide
This is a common and efficient method for the production of 4-morpholineethanol.[5] The reaction involves the nucleophilic attack of the secondary amine in the morpholine ring on the epoxide ring of ethylene oxide.
-
Reaction: Morpholine + Ethylene Oxide → 4-Morpholineethanol
-
Procedure Outline:
-
Morpholine is charged into a suitable reactor.
-
Ethylene oxide is carefully introduced into the reactor, maintaining the temperature at or below 20°C to control the exothermic reaction.
-
The reaction mixture is typically stirred until the reaction is complete, which can be monitored by techniques such as gas chromatography (GC).
-
The crude product is then purified, usually by distillation, to obtain high-purity 4-morpholineethanol.
-
Method 2: Reaction of Morpholine with 2-Chloroethanol
An alternative synthesis route involves the alkylation of morpholine with 2-chloroethanol in the presence of a base.[5]
-
Reaction: Morpholine + 2-Chloroethanol + Base → 4-Morpholineethanol + Salt + H₂O
-
Procedure Outline:
-
Morpholine, 2-chloroethanol, and a suitable base (e.g., sodium carbonate or potassium carbonate) are dissolved in an appropriate solvent, such as acetonitrile.
-
The reaction mixture is heated to reflux (e.g., 80°C) and maintained for an extended period (e.g., 72 hours) to ensure complete reaction.
-
After cooling, the inorganic salts are removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is purified by distillation to yield 4-morpholineethanol.
-
Caption: General workflow for the synthesis of 4-morpholineethanol and its application in the preparation of a naproxen prodrug.
Applications in Drug Development
The primary application of 4-morpholineethanol in the pharmaceutical industry is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Prodrug Synthesis: The Case of Naproxen
4-Morpholineethanol is notably used in the preparation of ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.[1][6] The esterification of the carboxylic acid group of naproxen with the hydroxyl group of 4-morpholineethanol can enhance the solubility and potentially reduce the gastrointestinal side effects associated with the parent drug.[6]
Experimental Protocol: Synthesis of Naproxen 2-(4-morpholino)ethyl ester
While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on standard esterification methods, such as the Fischer esterification.
-
Reaction: Naproxen + 4-Morpholineethanol --(Acid Catalyst)--> Naproxen 2-(4-morpholino)ethyl ester + H₂O
-
Procedure Outline:
-
Naproxen and an excess of 4-morpholineethanol are dissolved in a suitable solvent (e.g., toluene).
-
A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
-
The reaction mixture is heated to reflux, and the water formed is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove unreacted naproxen.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is evaporated under reduced pressure.
-
The resulting crude prodrug is purified by column chromatography or recrystallization to yield the final product.[7]
-
Biological Effects and Toxicological Profile
Genotoxicity and DNA Repair
Some technical literature has mentioned that 4-morpholineethanol was shown to induce DNA repair in primary cultures of rat hepatocytes.[1] However, a recent comprehensive safety assessment, which included an evaluation of its genotoxicity and that of its analogues, concluded that 4-morpholineethanol is not genotoxic.[8][9] This suggests that the previously observed induction of DNA repair might be a response to cellular stress at high concentrations rather than a direct interaction with DNA.[9] For risk assessment purposes, the non-genotoxic Cramer class III Threshold of Toxicological Concern (TTC) value of 1.5 µg/kg bw/day has been deemed appropriate for 4-morpholineethanol as an impurity in products for human consumption.[8]
Due to the lack of evidence for the involvement of a specific DNA repair pathway, a signaling pathway diagram for this process is not provided. Instead, a logical diagram illustrating the decision-making process based on toxicological data is presented below.
Caption: Logical workflow for the toxicological evaluation of 4-morpholineethanol based on genotoxicity data.
Conclusion
4-Morpholineethanol is a valuable chemical intermediate with well-defined physicochemical properties and established synthesis routes. Its primary utility in the pharmaceutical sector lies in its role as a building block for modifying the properties of existing drugs, such as in the creation of naproxen prodrugs to improve solubility and potentially reduce side effects. While early observations suggested an interaction with DNA repair mechanisms, recent toxicological evaluations indicate a lack of genotoxic potential. This technical guide provides essential information for researchers and developers working with this compound, enabling its safe and effective use in various applications.
References
- 1. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 2. amines.com [amines.com]
- 3. 622-40-2 CAS | N-(2-HYDROXYETHYL)MORPHOLIN | Amines & Amine Salts | Article No. 04123 [lobachemie.com]
- 4. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]
- 6. Synthesis and evaluation of morpholinoalkyl ester prodrugs of indomethacin and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Incorporating Einecs 277-233-1 into Polymer Coatings
Chemical Identity:
-
Einecs Number: 277-233-1
-
Chemical Name: 2-Anthracenesulfonic acid, sodium salt
-
CAS Number: 73019-12-2
Application 1: Colorimetric Indicator for Heavy Metals in Removable Polymer Coatings
These application notes detail the use of Einecs 277-233-1 as a component in a smart coating designed to visually indicate the presence of heavy metal contaminants. The coating is formulated to be removable, allowing for the decontamination of the underlying substrate.
Principle:
2-Anthracenesulfonic acid, sodium salt, also known as Alizarin S Red, functions as a colorimetric indicator that changes color in the presence of certain metal ions.[1] When incorporated into a transparent or translucent polymer coating, this property allows for the direct visualization of heavy metal contamination on a surface. The polymer matrix is designed to be a water-soluble or water-based urethane for easy application and subsequent removal after contamination detection.[1]
Data Presentation: Coating Formulation
The following table summarizes a typical formulation for a removable smart sequestration coating containing this compound. This formulation is based on information from patent literature describing such coatings.[1]
| Component | Weight Percentage (%) | Purpose |
| Water-soluble polymer (e.g., PVA, PVP) or Water-based Urethane | 70 - 85 | Forms the removable coating matrix. Provides adhesion to the substrate and encapsulates other components. |
| Alpha-Terpineol | 15 - 20 | A solvent and plasticizer that aids in film formation and improves the flexibility of the dried coating. |
| Water | 3 - 6 | The primary solvent for the water-based formulation, facilitating the dissolution and dispersion of components. |
| Surfactant | 0.1 - 2 | A wetting and dispersing agent that ensures uniform distribution of all components, particularly the solid additives, and improves substrate wetting.[2][3] |
| Zeolite | 0 - 1.5 | An optional adsorbent that can enhance the sequestration of metal ions from the contaminated surface. |
| This compound (Indicator) | 0.05 - 0.5 | The colorimetric indicator for detecting heavy metals. The exact concentration can be optimized based on the target sensitivity. |
| Other colorimetric indicators (optional) | 0.032 - 0.128 | Can be included to provide sensitivity to a wider range of metal ions (e.g., 1,5-diphenylthiocarbazone for mercury detection).[1] |
Experimental Protocol: Preparation of the Colorimetric Coating
This protocol describes the step-by-step procedure for preparing a laboratory-scale batch of the colorimetric polymer coating.
Materials and Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stir plate
-
Weighing balance
-
Spatulas
-
Deionized water
-
Water-based polyurethane resin (Part A) and hardener (Part B)
-
Alpha-Terpineol
-
Surfactant (e.g., non-ionic surfactant)
-
This compound powder
-
Applicator (e.g., brush, roller, or drawdown bar)
-
Substrate for coating (e.g., glass slide, metal panel)
Procedure:
-
Preparation of the Polymer Base:
-
In a beaker, weigh the required amount of the water-based polyurethane resin (Part A).
-
If using a two-part urethane, the hardener (Part B) will be added just before application. For a single-part system, proceed with the formulation.
-
-
Dispersion of the Indicator:
-
In a separate smaller beaker, weigh the desired amount of this compound powder.
-
Add a small amount of deionized water and the surfactant to the powder.
-
Stir vigorously with a magnetic stir bar until a uniform dispersion is achieved. This pre-dispersion step is crucial to prevent agglomeration of the indicator in the final coating.
-
-
Formulation of the Coating:
-
Place the beaker with the polyurethane resin on a magnetic stir plate and begin gentle stirring.
-
Slowly add the alpha-terpineol to the resin and continue stirring until the mixture is homogeneous.
-
Add the pre-dispersed this compound solution to the main mixture.
-
Continue stirring for at least 30 minutes to ensure complete and uniform incorporation of the indicator.
-
-
Final Mixing (for two-part systems):
-
If using a two-part polyurethane, add the hardener (Part B) to the mixture according to the manufacturer's recommended ratio.
-
Mix thoroughly for 2-5 minutes. The pot life of the mixture should be considered, and the coating should be applied within this timeframe.
-
-
Application of the Coating:
-
Apply the formulated coating to the desired substrate using a brush, roller, or drawdown bar to achieve a uniform film thickness.
-
Allow the coating to dry at ambient temperature or as per the polyurethane manufacturer's instructions.
-
Visualization of Experimental Workflow:
Application 2: Flame Retardant in Polycarbonate Resins
This compound, referred to as sodium anthracenesulfonate in this context, can be utilized as a flame retardant additive in polycarbonate (PC) resin compositions.
Principle:
Aromatic sulfonic acid salts are known to act as flame retardants in polycarbonate. While the precise mechanism is not detailed in the available search results, they are believed to promote char formation during combustion, which acts as a barrier to heat and flammable volatiles, thus inhibiting the spread of flames.
General Protocol for Incorporation:
A detailed experimental protocol for incorporating this specific salt was not found. However, a general procedure for adding flame retardants to polycarbonate involves melt blending:
-
Pre-mixing: The polycarbonate pellets, this compound powder, and any other additives are dry-blended in a mixer.
-
Melt Extrusion: The pre-mixed components are fed into a twin-screw extruder. The high temperature and shear forces in the extruder melt the polycarbonate and ensure a uniform dispersion of the flame retardant.
-
Pelletizing: The extruded strands are cooled and cut into pellets.
-
Molding: The flame-retardant polycarbonate pellets can then be used in standard molding processes like injection molding.
Visualization of Logical Relationship:
Application 3: Inert Fluorescent Tracer in Polymer Membranes
This compound can be used as an inert fluorescent tracer in systems employing polymer membranes, such as in desalination processes.[4][5]
Principle:
The fluorescent properties of 2-anthracenesulfonic acid, sodium salt allow it to be detected at very low concentrations. When introduced into a fluid system with polymer membranes, it can be used to monitor the performance and integrity of the membranes. For example, its presence in the permeate of a reverse osmosis system can indicate a membrane leak. Its inert nature ensures that it does not interfere with the process being monitored.
General Protocol for Use:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in deionized water.
-
Injection into Feed Water: The stock solution is injected into the feed water of the membrane system at a known and controlled rate to achieve a target concentration.
-
Monitoring: The concentration of the tracer is monitored in both the feed and permeate streams using a fluorometer.
-
Data Analysis: The data is used to calculate parameters such as membrane rejection rates and to detect any potential breaches in the membrane.
Visualization of Experimental Workflow:
References
- 1. U.S. Patent for Removable smart sequestration coatings for hazardous metals Patent (Patent # 11,021,615 issued June 1, 2021) - Justia Patents Search [patents.justia.com]
- 2. hroc.in [hroc.in]
- 3. paint.org [paint.org]
- 4. US6838001B2 - Method of monitoring membrane separation processes - Google Patents [patents.google.com]
- 5. WO2009055377A1 - Method of inhibiting scale formation and deposition in desalination systems - Google Patents [patents.google.com]
Uncharted Territory: The Use of CAS 73019-12-2 as a Fluorescent Probe in Cell Imaging Remains Undocumented
Despite a comprehensive search of scientific literature and chemical databases, there is currently no available information to support the use of the chemical compound identified by CAS number 73019-12-2 as a fluorescent probe for cell imaging. While the core chemical structure suggests potential fluorescent properties, no published research, application notes, or established protocols were found to detail its application in this context.
The chemical name for CAS 73019-12-2 is 4-[4-(acetylamino)anilino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, a compound with a morpholine-4-ethanol salt. This structure belongs to the family of amino-substituted anthraquinones. Generally, compounds in this class are known to exhibit fluorescence, and their photophysical properties are an active area of research. The fluorescence of these molecules can be influenced by factors such as the position and number of amino groups, as well as the polarity of their environment.
However, the absence of specific data for CAS 73019-12-2 prevents the creation of detailed application notes and protocols as requested. Key quantitative data, including excitation and emission maxima, quantum yield, photostability, and cytotoxicity, are not available in the public domain. Furthermore, no experimental workflows or signaling pathways associated with the use of this specific compound in cell imaging have been described.
Researchers, scientists, and drug development professionals interested in fluorescent probes for cell imaging are advised to consult literature for well-characterized and commercially available dyes with established protocols and proven efficacy.
General Principles of Using Anthraquinone-Based Dyes in Fluorescence Microscopy
While specific protocols for CAS 73019-12-2 are unavailable, a generalized workflow for using a hypothetical, uncharacterized fluorescent probe with a similar anthraquinone-based structure in cell imaging can be conceptualized. This serves as a theoretical guide and would require extensive validation for any new compound.
Hypothetical Experimental Workflow
The following diagram illustrates a general workflow for evaluating a novel fluorescent probe for cell imaging.
Caption: A generalized workflow for the characterization and application of a novel fluorescent probe in cell imaging.
It is crucial to emphasize that this workflow is a general guideline. The successful application of any new fluorescent probe would necessitate rigorous optimization and validation of each step. Without specific data for CAS 73019-12-2, any attempt to provide detailed protocols would be speculative and not based on scientific evidence.
Application Notes and Protocols for Einecs 277-233-1 in Textile Dyeing Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Einecs 277-233-1, identified by the CAS number 73019-12-2, is chemically known as 2-Anthracenesulfonic acid, 1-amino-4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]azo]-9,10-dihydro-9,10-dioxo-, disodium salt. It is classified as a dichlorotriazine (DCT) reactive dye. This class of dyes is characterized by the presence of two chlorine atoms on the triazine ring, which serve as reactive sites. These dyes are primarily used for dyeing cellulosic fibers such as cotton, linen, and viscose, to which they form strong, covalent bonds, resulting in excellent wash fastness properties. The high reactivity of the dichlorotriazine group allows for dyeing at relatively low temperatures. This document provides detailed application notes and protocols for the use of this compound in textile dyeing.
Chemical and Physical Properties
| Property | Value |
| Einecs Number | 277-233-1 |
| CAS Number | 73019-12-2 |
| Chemical Name | 2-Anthracenesulfonic acid, 1-amino-4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfo-1-naphthalenyl]azo]-9,10-dihydro-9,10-dioxo-, disodium salt |
| Molecular Formula | C29H15Cl2N7Na2O11S3 |
| Appearance | Blue Powder |
| Solubility | Good solubility in water |
| Reactive Group | Dichlorotriazine (DCT) |
| Primary Fiber Application | Cellulosic fibers (e.g., cotton, viscose) |
Signaling Pathway: Dye-Fiber Interaction
The dyeing process with dichlorotriazine reactive dyes involves the formation of a covalent bond between the dye molecule and the hydroxyl groups of the cellulosic fiber. This reaction is typically carried out under alkaline conditions. The alkali activates the hydroxyl groups of the cellulose, making them nucleophilic and capable of reacting with the electrophilic carbon atoms of the triazine ring, displacing a chlorine atom.
Experimental Protocols
Materials and Equipment
-
Fabric: Scoured and bleached 100% cotton fabric.
-
Dye: this compound (Dichlorotriazine Reactive Dye).
-
Chemicals:
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄) (Electrolyte).
-
Sodium carbonate (Na₂CO₃) (Alkali/Fixing agent).
-
Acetic acid (for pH adjustment).
-
Non-ionic detergent.
-
-
Equipment:
-
Laboratory dyeing machine (e.g., beaker dyer).
-
Spectrophotometer for measuring dye exhaustion.
-
pH meter.
-
Standard laboratory glassware.
-
Grey scales for assessing color change and staining.
-
Light fastness tester (Xenon arc lamp).
-
Crockmeter/Rubbing fastness tester.
-
Dyeing Protocol (Exhaust Method)
This protocol is designed for a 1% depth of shade (d.o.s) on a 10-gram cotton fabric sample with a material-to-liquor ratio (MLR) of 1:20.
-
Dye Bath Preparation:
-
Prepare a dye stock solution of 1% (w/v) by dissolving 1 g of this compound in 100 mL of distilled water.
-
For a 1% d.o.s. on 10 g of fabric, 10 mL of the dye stock solution is required.
-
The total volume of the dye bath will be 200 mL (10 g fabric x 20 MLR).
-
-
Dyeing Procedure:
-
Set the dye bath at 30°C.
-
Add the required amount of water (e.g., 180 mL for this example).
-
Add the electrolyte (e.g., 60 g/L of NaCl, which is 12 g for a 200 mL bath). Stir until dissolved.
-
Introduce the pre-wetted cotton fabric into the dye bath.
-
Run the machine for 10 minutes to allow for even wetting and salt absorption.
-
Add the required volume of the dye stock solution (10 mL) to the dye bath.
-
Continue the dyeing process at 30°C for 30 minutes to allow for dye exhaustion.
-
Add the pre-dissolved alkali (e.g., 20 g/L of Na₂CO₃, which is 4 g for a 200 mL bath) to the dye bath.
-
Raise the temperature to 40°C and continue the dyeing (fixation) for 60 minutes.
-
-
After-treatment (Washing-off):
-
Drain the dye bath.
-
Rinse the dyed fabric with cold water.
-
Treat the fabric with a solution of 2 g/L non-ionic detergent at the boil for 15 minutes to remove any unfixed dye.
-
Rinse thoroughly with hot and then cold water.
-
Squeeze and air-dry the fabric.
-
Experimental Workflow Diagram
Quantitative Data
Color Fastness Properties
The following table summarizes the expected color fastness properties of cotton dyed with this compound. The ratings are based on a scale of 1 to 5, where 5 represents the highest fastness. For light fastness, a scale of 1 to 8 is used, where 8 is the highest.
| Fastness Test | Standard | Expected Rating |
| Wash Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Wash Fastness (Staining on Cotton) | ISO 105-C06 | 4-5 |
| Light Fastness | ISO 105-B02 | 6-7 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 |
| Perspiration Fastness (Acidic) | ISO 105-E04 | 4-5 |
| Perspiration Fastness (Alkaline) | ISO 105-E04 | 4-5 |
Note: The actual fastness properties can vary depending on the depth of shade, dyeing process, and finishing treatments.
Dye Fixation Efficiency
The fixation efficiency of dichlorotriazine reactive dyes on cotton typically ranges from 60% to 80%. This is influenced by factors such as dyeing temperature, pH, and electrolyte concentration. Higher fixation rates are desirable as they lead to less dye in the effluent and better color yield.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the dye powder in a well-ventilated area or under a fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a highly reactive dichlorotriazine dye suitable for achieving bright blue shades on cellulosic fibers with good overall fastness properties. The provided protocols and data serve as a comprehensive guide for its application in a research and development setting. Optimization of dyeing parameters may be necessary to achieve specific shades and performance characteristics.
Application Notes and Protocols for CAS 73019-12-2 (Poly(2-ethyl-2-oxazoline)) in Adhesive Formulations
Introduction
Poly(2-ethyl-2-oxazoline), identified by CAS number 73019-12-2 and often abbreviated as PEOX or PEtOx, is a versatile, water-soluble polymer with significant potential in adhesive formulations. Its properties, including tunable solubility, low toxicity, and excellent film-forming capabilities, make it a subject of interest for researchers in materials science and drug development. This document provides detailed application notes and protocols for utilizing Poly(2-ethyl-2-oxazoline) in adhesive formulations, with a focus on its application in both general-purpose and specialized biomedical adhesives.
Physicochemical Properties
Poly(2-ethyl-2-oxazoline) is synthesized through the cationic ring-opening polymerization of 2-ethyl-2-oxazoline. The resulting polymer possesses a polyamide structure, rendering it hydrophilic. PEOX is known for its "stealth" behavior in biological systems, similar to polyethylene glycol (PEG), which makes it a candidate for biomedical applications.[1]
Application in Adhesive Formulations
PEOX can be formulated into various types of adhesives, including hot-melt, pressure-sensitive, and mucoadhesive systems. Its water solubility allows for easy formulation and cleanup, while its ability to form blends with other polymers enables the tuning of adhesive properties.
Hot-Melt Adhesives
Due to its thermoplastic nature, PEOX can be used in hot-melt adhesive formulations. These adhesives are solid at room temperature and are applied in a molten state, forming a bond upon cooling. The formulation can be modified by blending PEOX with other polymers to enhance properties like water resistance.
Mucoadhesives for Biomedical Applications
In the field of drug delivery, PEOX has been explored for its mucoadhesive properties, which allow it to adhere to mucosal surfaces for localized drug administration. While pure PEOX exhibits relatively weak mucoadhesion, its properties can be significantly enhanced by blending it with other polymers, such as Carbopol.[2]
Quantitative Data on PEOX-Based Formulations
The following tables summarize quantitative data on the properties of Poly(2-ethyl-2-oxazoline) and its performance in adhesive formulations, based on available literature.
Table 1: Physical and Mechanical Properties of Poly(2-ethyl-2-oxazoline)
| Property | Value | Test Conditions |
| Viscosity (10% aq. solution) | 18 to 24 cSt | Kinematic viscosity at 100°F |
| Tensile Stress at Yield | Lower than PB 72 | Film casting |
| Strain at Yield | Slightly higher than PB 72 | Film casting |
| Strain at Break | 501.67% | Film casting |
| Hardness | HB | Pencil Hardness Test |
Data sourced from Thermo Fisher Scientific and a comparative study on polymer films.[3][4]
Table 2: Mucoadhesive Properties of PEOX and PEOX/Carbopol Blends
| Formulation | Total Work of Adhesion (N·m) | Detachment Force (N) |
| Pure PEOX (50 kDa) | ~0.018 | Not specified |
| Pure PEOX (500 kDa) | ~0.032 | Not specified |
| PEOX/Carbopol 974 (50/50 w/w) | ~0.12 - 0.18 | ~0.08 - 0.12 |
| PEOX/Carbopol 971 (50/50 w/w) | ~0.08 - 0.14 | ~0.06 - 0.10 |
Data is approximate and derived from graphical representations in the cited literature. The mucoadhesive properties were evaluated on porcine buccal tissues.[2]
Table 3: Example of a PEOX-Based Remoistenable Adhesive Formulation
| Ingredient | Description | % (by wt) |
| Aquazol 50 (PEOX, MW ~50,000) | Oxazoline Polymer | 12.50 |
| Aquazol 200 (PEOX, MW ~200,000) | Oxazoline Polymer | 17.50 |
| Glycerin | Humectant | 5.00 |
| Byk 045 | Defoamer | 0.20 |
| Deionized Water | Solvent | 21.20 |
| 25% Casein Solution | Co-binder | 35.00 |
This formulation is based on an example provided in European Patent EP 3377556 B1.[5]
Experimental Protocols
The following are detailed protocols for the preparation and testing of PEOX-based adhesives.
Protocol 1: Preparation of a PEOX-Based Remoistenable Adhesive
This protocol is adapted from the methodology described in European Patent EP 3377556 B1.[5]
Materials:
-
Poly(2-ethyl-2-oxazoline) (e.g., Aquazol 50 and Aquazol 200)
-
Deionized water
-
Glycerin
-
Defoamer (e.g., Byk 045)
-
25% Casein solution
-
Heating and mixing equipment (e.g., motorized mixer, water bath)
Procedure:
-
Combine the different molecular weight PEOX polymers (Aquazol 50 and Aquazol 200) with deionized water in a suitable vessel.
-
Heat the mixture to a temperature between 70 and 90°C and hold for at least 4 hours to ensure complete dissolution.
-
Mix the solution until it is substantially homogenous.
-
Gently mix in the glycerin and defoamer.
-
In a separate vessel, prepare the 25% casein solution.
-
Combine the PEOX mixture with the casein solution.
-
Heat the final mixture to a temperature of about 75°C to 80°C and mix at a low speed for 15 to 30 minutes until homogenous.
Protocol 2: Evaluation of Mucoadhesion
This protocol outlines a general method for evaluating the mucoadhesive properties of a PEOX-based formulation, inspired by studies on mucoadhesive tablets.[2]
Materials:
-
PEOX-based adhesive formulation
-
Porcine buccal tissue (or other suitable mucosal tissue)
-
Tensile tester
-
Phosphate buffered saline (PBS) at 37°C
Procedure:
-
Prepare the adhesive formulation as a tablet or film of a defined size and weight.
-
Mount a piece of fresh porcine buccal tissue on the sample holder of the tensile tester, ensuring the mucosal side is exposed.
-
Attach the adhesive sample to the probe of the tensile tester.
-
Moisten the tissue with a small amount of PBS at 37°C.
-
Bring the adhesive sample into contact with the mucosal tissue with a defined force for a specified period to allow for bond formation.
-
Initiate the tensile test, pulling the adhesive sample away from the tissue at a constant speed.
-
Record the force-displacement curve.
-
Calculate the work of adhesion (area under the curve) and the peak detachment force.
Visualizations
The following diagrams illustrate the workflow for preparing a PEOX-based adhesive and the logical relationship of its components to the final adhesive properties.
Caption: Workflow for the preparation of a PEOX-based adhesive formulation.
Caption: Component relationships influencing final adhesive properties.
References
Application Notes and Protocols for Photostability Testing of Einecs 277-233-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for assessing the photostability of the chemical compound identified as Einecs 277-233-1, with the chemical name 4-[4-(acetylamino)anilino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid, compound with morpholine-4-ethanol (1:1) and CAS number 73019-12-2. The protocol is designed in accordance with the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B, which outlines the standards for photostability testing of new drug substances and products.[1][2][3][4][5]
The objective of this study is to evaluate the intrinsic photostability characteristics of this compound to determine if light exposure results in unacceptable changes to its physical and chemical properties. The data generated from these protocols will be essential for the development, packaging, and storage recommendations for this substance.
Compound Information
| Identifier | Value |
| Einecs Number | 277-233-1 |
| CAS Number | 73019-12-2 |
| Chemical Name | 4-[4-(acetylamino)anilino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid, compound with morpholine-4-ethanol (1:1) |
| Molecular Formula | C28H30N4O8S |
| Structural Class | Aminoanthraquinone derivative |
Experimental Overview
The photostability testing of this compound will be conducted in two stages as recommended by the ICH Q1B guideline: forced degradation testing and confirmatory testing.[1][4]
-
Forced Degradation Testing: These studies are designed to intentionally degrade the sample to evaluate the overall photosensitivity of the material. This helps in developing and validating analytical methods for detecting degradation products and understanding the degradation pathways.
-
Confirmatory Testing: These studies are performed under standardized conditions to determine the actual photostability of the substance and to provide data for regulatory submissions.
A systematic approach will be followed, starting with the testing of the drug substance itself, and if required, progressing to its formulations.[1][4]
Experimental Workflow
Caption: Experimental workflow for photostability testing.
Detailed Experimental Protocols
Preliminary Studies
Due to the lack of specific data for this compound, the following preliminary studies are recommended:
-
Solubility Assessment: Determine the solubility of this compound in a range of common solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide) to select an appropriate solvent for solution-state testing. The chosen solvent should be transparent in the UV-visible region of interest and should not react with the compound.
-
UV-Visible Spectrophotometry: Record the UV-Vis absorption spectrum of this compound in the selected solvent to identify the wavelengths of maximum absorbance (λmax). This information is valuable for understanding the potential for light absorption and subsequent degradation.
Materials and Equipment
-
This compound (as a solid powder)
-
Selected solvent for solution-state testing (based on preliminary studies)
-
Chemically inert and transparent containers (e.g., quartz or borosilicate glass vials)
-
Aluminum foil
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (a combination of cool white fluorescent and near-UV lamps).[1][4][6] The chamber should be capable of controlling temperature and monitoring light exposure.
-
Calibrated radiometer and lux meter
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) or UV detector
-
Mass spectrometer (e.g., LC-MS) for identification of degradation products
-
pH meter and other standard laboratory equipment
Sample Preparation
5.3.1. Solid-State Samples
-
Place a sufficient amount of this compound powder in a chemically inert, transparent container to form a thin layer of not more than 3 mm.[1]
-
Prepare a corresponding "dark control" sample by wrapping an identical container with aluminum foil to protect it from light.[6][7]
5.3.2. Solution-State Samples
-
Prepare a solution of this compound in the pre-determined solvent at a known concentration. The concentration should be chosen to give a measurable response in the analytical method.
-
Transfer the solution to chemically inert and transparent containers.
-
Prepare a corresponding "dark control" sample by wrapping an identical container with aluminum foil.[6][7]
Light Exposure
-
Place the prepared samples (solid and solution, both exposed and dark controls) in the photostability chamber.
-
Expose the samples to a light source conforming to ICH Q1B Option 2, which specifies:
-
A cool white fluorescent lamp providing an overall illumination of not less than 1.2 million lux hours.[1][4][7]
-
A near-ultraviolet (NUV) lamp with a spectral distribution from 320 nm to 400 nm, providing an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][4][7]
-
-
Monitor the temperature inside the chamber to ensure it does not artificially inflate degradation.
-
The exposure duration should be sufficient to achieve the specified total illumination and NUV energy.
Analytical Procedures
At appropriate time intervals (including the end of the exposure period), withdraw samples for analysis.
-
Visual Inspection: Observe any changes in the physical appearance of the samples, such as color change, precipitation, or melting.
-
HPLC/UPLC Analysis:
-
Develop and validate a stability-indicating HPLC or UPLC method capable of separating the parent compound from its potential degradation products.
-
Analyze the exposed and dark control samples to determine the remaining concentration of this compound (assay).
-
Quantify any degradation products formed.
-
-
Impurity Profiling: Use the chromatograms to establish the impurity profile of the exposed samples compared to the dark controls.
-
Mass Spectrometry (for forced degradation studies): If significant degradation is observed, use a mass spectrometer coupled with the liquid chromatograph (LC-MS) to identify the molecular weights of the degradation products, which will aid in elucidating the degradation pathways.
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison.
Table 1: Visual Inspection Results
| Sample | Exposure Time (hours) | Observations (e.g., Color Change) |
| Solid (Exposed) | 0 | |
| T1 | ||
| T2 | ||
| Final | ||
| Solid (Dark Control) | Final | |
| Solution (Exposed) | 0 | |
| T1 | ||
| T2 | ||
| Final | ||
| Solution (Dark Control) | Final |
Table 2: HPLC Assay and Degradation Product Analysis (Solid State)
| Sample | Exposure Time (hours) | Assay of this compound (%) | Individual Degradation Product (%) | Total Degradation Products (%) |
| Exposed | 0 | |||
| T1 | ||||
| T2 | ||||
| Final | ||||
| Dark Control | Final |
Table 3: HPLC Assay and Degradation Product Analysis (Solution State)
| Sample | Exposure Time (hours) | Assay of this compound (%) | Individual Degradation Product (%) | Total Degradation Products (%) |
| Exposed | 0 | |||
| T1 | ||||
| T2 | ||||
| Final | ||||
| Dark Control | Final |
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential photodegradation pathways.
Caption: Potential photodegradation pathways.
Interpretation of Results
The photostability of this compound should be assessed by comparing the results from the exposed samples with those from the dark controls.
-
If the changes in the exposed samples are minimal and within acceptable limits, the compound can be considered photostable.
-
If significant degradation is observed in the exposed samples compared to the dark controls, the compound is considered photolabile. In this case, further testing of the substance in its intended packaging may be necessary to demonstrate adequate protection from light.[6]
The results of the forced degradation studies will be instrumental in identifying potential degradation products that should be monitored during routine stability studies.
Conclusion
This application note provides a comprehensive framework for the photostability testing of this compound based on established international guidelines. Adherence to these protocols will ensure the generation of robust and reliable data to support the development and registration of products containing this substance.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. [1511.02947] Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers [arxiv.org]
- 3. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound (73019-12-2) for sale [vulcanchem.com]
- 6. 4-[4-(acetylamino)anilino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, compound with 2,2'-iminobis[ethanol] (1:1) CAS#: 67905-15-1 [m.chemicalbook.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
Application Notes and Protocols: Einecs 277-233-1 in Pharmaceutical Synthesis
Chemical Identity:
-
Einecs Number: 277-233-1
-
CAS Number: 73019-12-2
-
IUPAC Name: 4-(4-acetamidoanilino)-1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
-
Molecular Formula: C₂₂H₁₇N₃O₆S
Initial research into the application of Einecs 277-233-1 as an intermediate in pharmaceutical synthesis has revealed a significant lack of publicly available data, experimental protocols, or specific examples of its use in the manufacturing of therapeutic agents. While the chemical structure, an anthraquinone derivative, is found in some classes of molecules investigated for medicinal properties, specific documentation detailing the role of this compound in the synthesis of pharmaceuticals is not present in the surveyed scientific literature, patent databases, or regulatory filings.
The primary identified application of the compound with CAS number 73019-12-2 is as a commercial dye, specifically identified as C.I. Acid Blue 284. Its properties as a dye are well-documented, but this does not provide a basis for its use as a pharmaceutical intermediate.
Broader research into anthraquinone sulfonic acid derivatives does indicate their exploration in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. These compounds are of interest due to their ability to intercalate with DNA and inhibit enzymes such as topoisomerase. However, these studies focus on different, though structurally related, molecules and do not mention this compound.
Based on extensive searches, there is no available information to suggest that this compound is currently used as an intermediate in pharmaceutical synthesis. Consequently, the creation of detailed application notes and experimental protocols for this specific purpose is not possible. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled due to the absence of relevant source material.
For researchers and drug development professionals interested in the potential of anthraquinone derivatives, it is recommended to consult literature on related compounds that have been explicitly investigated for pharmaceutical applications.
Logical Relationship of Search and Findings
Caption: Research workflow for this compound applications.
Application Notes: Evaluation of EINECS 277-233-1 as a Potential Histological Stain
Product Identifier: EINECS 277-233-1 CAS Number: 73019-12-2 Chemical Family: Anthracene Sulfonic Acid Derivative
Background
Extensive literature searches have revealed no established protocols or documented applications of the chemical substance identified by this compound (CAS 73019-12-2) for the staining of biological tissues. The information available is primarily limited to chemical inventories and regulatory databases.
However, the core structure of this molecule is related to anthraquinone and anthracene derivatives. This class of compounds is known for its chromophoric properties and includes various synthetic dyes.[1][2] Anthraquinone acid dyes, for instance, contain sulfonic acid groups that confer water solubility, a property often beneficial for biological staining applications.[1] The presence of an anthracene core provides the potential for fluorescence, a characteristic of some modern biological probes.[3]
Given the structural relationship to known dyes, this compound may possess staining capabilities. These application notes provide a generalized framework and hypothetical protocols for researchers to systematically evaluate its potential as a novel histological stain. The following sections are intended as a guide for research and development and are not based on established use.
Theoretical Staining Mechanism
The potential of an anthracene sulfonic acid derivative to act as a biological stain is based on several principles of dye-tissue interaction:
-
Ionic Bonding: The sulfonic acid group (-SO₃H) is anionic. It would be expected to bind to cationic (basic) components in tissues, such as proteins in the cytoplasm and collagen, which are rich in amino groups. This is the primary mechanism for acid dyes like Eosin.
-
Van der Waals Forces & Hydrophobic Interactions: The large, aromatic anthracene structure could participate in weaker, short-range attractions, contributing to its affinity for various tissue components.[4]
-
Fluorescence: The anthracene core is inherently fluorescent.[3] If the compound proves to be a viable stain, it should be evaluated under fluorescence microscopy to determine its potential as a fluorochrome for selective labeling.
Hypothetical Protocol for Evaluation on Paraffin-Embedded Tissues
This protocol outlines a general procedure to screen this compound for staining properties on standard formalin-fixed, paraffin-embedded (FFPE) tissue sections. A control tissue known to have a variety of components (e.g., intestine, skin, or kidney) is recommended.
3.1. Reagent Preparation
A starting point for a novel stain is to prepare a simple aqueous or alcoholic solution. The optimal solvent and concentration must be determined empirically.
| Reagent Name | Preparation | Purpose |
| Stock Stain Solution | Dissolve 1g of this compound powder in 100 mL of distilled water (to create a 1% w/v solution). | Primary stain solution. |
| Working Stain Solution | Dilute the Stock Stain Solution in a range of solvents (e.g., distilled water, 70% ethanol) to various concentrations (see Table 2). | To test optimal solvent and concentration. |
| Acidic Differentiator | 1% Acetic Acid in 70% Ethanol. | To remove excess, non-specifically bound stain. |
| Counterstain | Standard Mayer's Hematoxylin. | To stain cell nuclei for anatomical context. |
3.2. Staining Procedure Optimization
The following table outlines a suggested matrix for optimizing staining time and concentration. Each condition should be tested on a separate tissue section.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent for Working Solution | Distilled Water | Distilled Water | 70% Ethanol | 70% Ethanol |
| Concentration (from 1% Stock) | 0.1% | 0.5% | 0.1% | 0.5% |
| Incubation Time | 1 minute | 3 minutes | 5 minutes | 10 minutes |
3.3. Step-by-Step Staining Protocol
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse for 5 minutes.
-
-
Nuclear Counterstain (Optional, for context):
-
Immerse in Mayer's Hematoxylin for 5-10 minutes.
-
Rinse in running tap water for 5 minutes.
-
"Blue" the nuclei in Scott's Tap Water Substitute or dilute ammonia water for 1-2 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Test Stain Application:
-
Immerse slides in the prepared Working Stain Solution for the desired time (e.g., 1-10 minutes, as per optimization table).
-
-
Rinsing and Differentiation:
-
Rinse briefly in distilled water to remove excess stain.
-
Dip slides in Acidic Differentiator for 5-15 seconds to remove background staining. This step is crucial and may require optimization.
-
Rinse in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
95% Ethanol: 1 minute.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 3 minutes each.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine under a bright-field microscope. Document the color and localization of the stain.
-
Examine under a fluorescence microscope using standard filter sets (e.g., DAPI, FITC, TRITC) to check for native fluorescence.
-
Visualization of Evaluation Workflow
The process of validating a new biological stain follows a logical sequence from initial preparation to final assessment.
Caption: Workflow for the evaluation of a novel staining agent.
Expected Outcomes and Interpretation
-
Successful Staining: If this compound is a viable acid dye, it would likely stain basic tissue components such as cytoplasm, muscle, and collagen in shades determined by its chromophore (likely red, blue, or yellow, characteristic of anthracene dyes).
-
No Staining: A lack of color may indicate that the molecule has no affinity for tissue components under the tested conditions or that it is not a dye in the visible spectrum.
-
Non-specific Staining: If all tissues are stained uniformly without differentiation, the protocol for removing excess stain needs to be optimized (e.g., by adjusting the pH or the duration of the differentiation step).
-
Fluorescence: If the compound fluoresces, its excitation and emission spectra should be characterized to determine its utility as a fluorescent probe and to select appropriate filter sets for imaging.
Disclaimer: This document is for research and informational purposes only. The protocols described are hypothetical and intended as a starting point for the scientific evaluation of an uncharacterized chemical compound. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes & Protocols: Adhesion Properties of CAS 73019-12-2 Coatings
Introduction
CAS 73019-12-2 identifies a complex copolymer of 2-(dimethylamino)ethyl methacrylate, 1-ethenyl-2-pyrrolidinone, and 2-propenoic acid. This polymer is utilized in various coating formulations where adhesion to the substrate is a critical performance attribute. Strong adhesion ensures the durability, integrity, and functionality of the coating throughout its service life. This document provides detailed protocols for assessing the adhesion properties of coatings incorporating this polymer, aimed at researchers, scientists, and professionals in drug development and material science. Two primary, standardized methods are detailed: the Tape Test (ASTM D3359) for a qualitative assessment and the Pull-Off Strength Test (ASTM D4541) for a quantitative measurement.
Adhesion Testing Methods
The selection of an appropriate adhesion test depends on the coating's thickness, the substrate material, and the nature of the required data (qualitative vs. quantitative).
-
Tape Test (ASTM D3359): This method provides a rapid and simple qualitative assessment of a coating's adhesion.[1][2] It involves making incisions in the coating, applying a pressure-sensitive tape over the cuts, and then rapidly removing the tape.[2][3] The adhesion is rated by visually inspecting the amount of coating removed by the tape.[4] This test is particularly useful for quality control and field testing.[1][2]
-
Pull-Off Strength Test (ASTM D4541): This is a quantitative method that measures the tensile force required to detach a coating from a substrate.[5][6][7] A loading fixture, known as a dolly, is glued to the coating surface.[8][9] A specialized tester then applies a perpendicular force until the dolly is pulled off.[5][6] The force at which failure occurs is the pull-off strength, providing a direct measure of adhesion in units of pressure (e.g., psi or MPa).[9]
Experimental Protocols
Protocol 1: Tape Test for Adhesion (ASTM D3359)
This protocol describes two methods based on coating thickness. Method A is for coatings thicker than 125 µm (5 mils), and Method B is for coatings thinner than 125 µm.[3]
Materials:
-
Cutting Tool: Sharp razor blade, scalpel, or a dedicated cross-hatch cutter with multiple blades.[4]
-
Cutting Guide: Steel or hard metal straightedge.
-
Pressure-Sensitive Tape: Standardized tape as specified in ASTM D3359.[4]
-
Illuminated Magnifier.
-
Soft Brush.
Procedure:
Method A: X-Cut (Coatings > 125 µm)
-
Select a representative area of the coated surface.
-
Using the sharp blade and straightedge, make two cuts approximately 40 mm (1.5 in) long that intersect near the middle to form an "X". The angle between the cuts should be 30-45 degrees.[10] Ensure the cuts penetrate through the coating to the substrate.[10]
-
Remove any detached flakes or ribbons of coating from the area with a soft brush.
-
Cut a piece of the specified pressure-sensitive tape approximately 75 mm (3 in) long.
-
Place the center of the tape over the intersection of the cuts. Press the tape down firmly with a finger or pencil eraser to ensure good contact.
-
After 90 ± 30 seconds, remove the tape by seizing the free end and rapidly pulling it back upon itself at an angle as close to 180° as possible.[10]
-
Visually inspect the X-cut area for any removal of the coating and assess the adhesion according to the ASTM D3359 classification scale (Table 1).
Method B: Cross-Hatch (Coatings < 125 µm)
-
Select a representative area of the coated surface.
-
Make a series of parallel cuts through the coating to the substrate. For coatings up to 50 µm (2 mils), make eleven cuts 1 mm apart. For coatings between 50 µm and 125 µm (2-5 mils), make six cuts 2 mm apart.
-
Make a second series of parallel cuts perpendicular to the first, creating a lattice pattern.[2][10]
-
Brush the area gently to remove any detached flakes.[10]
-
Apply the pressure-sensitive tape over the lattice pattern and press firmly.
-
After 90 ± 30 seconds, remove the tape rapidly at a 180° angle.
-
Examine the grid area with an illuminated magnifier and classify the adhesion according to the ASTM D3359 scale (Table 2).[11]
Data Presentation:
Table 1: Adhesion Classification for ASTM D3359 Method A
| Classification | Description of Cut Area |
|---|---|
| 5A | No peeling or removal of coating. |
| 4A | Trace peeling or removal along incisions or at their intersection. |
| 3A | Jagged removal along incisions up to 1.6 mm (1/16 in.) on either side. |
| 2A | Jagged removal along most of the incisions up to 3.2 mm (1/8 in.) on either side. |
| 1A | Removal from most of the area of the X under the tape. |
| 0A | Removal beyond the area of the X. |
Table 2: Adhesion Classification for ASTM D3359 Method B
| Classification | Description of Grid Area | Percent Area Removed |
|---|---|---|
| 5B | The edges of the cuts are completely smooth; none of the squares of the lattice are detached. | 0% |
| 4B | Small flakes of the coating are detached at intersections. | < 5% |
| 3B | Small flakes of the coating are detached along edges and at intersections of cuts. | 5-15% |
| 2B | The coating has flaked along the edges and on parts of the squares. | 15-35% |
| 1B | The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. | 35-65% |
| 0B | Flaking and detachment worse than Grade 1B. | > 65% |
Protocol 2: Pull-Off Strength of Coatings (ASTM D4541)
This protocol provides a quantitative measure of the coating's adhesion to a substrate.[5]
Materials:
-
Portable Pull-Off Adhesion Tester (e.g., hydraulic or mechanical type).[5][6]
-
Loading Fixtures (Dollies) of a specified diameter (e.g., 20 mm).
-
Adhesive: A suitable high-strength adhesive (e.g., two-part epoxy) that is stronger than the coating's adhesion.
-
Solvent for cleaning.
-
Cutting Tool (if required to isolate the test area).
Procedure:
-
Surface and Dolly Preparation:
-
Select a flat, representative area of the coated surface.
-
Lightly abrade the surface of the coating and the face of the dolly to promote adhesive bonding.
-
Clean the abraded coating surface and the dolly face with a suitable solvent to remove any dust, grease, or contaminants. Allow to dry completely.
-
-
Adhesive Application:
-
Prepare the adhesive according to the manufacturer's instructions.
-
Apply a uniform, thin layer of the adhesive to the face of the dolly.
-
Press the dolly firmly onto the prepared coating surface, ensuring even pressure to extrude excess adhesive. Remove the excess adhesive from around the dolly without disturbing it.
-
Allow the adhesive to cure fully as per the manufacturer's specifications (e.g., 24 hours at room temperature).
-
-
Test Area Isolation (Optional but Recommended):
-
After the adhesive has cured, if the coating is thick or brittle, score around the circumference of the dolly down to the substrate. This isolates the test area and prevents lateral bonding from influencing the result.
-
-
Pull-Off Test:
-
Attach the adhesion tester's actuator to the dolly. Ensure the tester is perpendicular to the surface.
-
Apply the tensile load at a smooth, continuous rate as specified by the standard (e.g., ≤ 1 MPa/s or 150 psi/s).
-
Continue to apply the force until the dolly detaches from the surface.
-
Record the maximum force indicated by the tester.
-
-
Result Analysis:
-
Record the pull-off strength in MPa or psi.
-
Visually inspect the face of the dolly and the test area on the substrate to determine the nature of the failure. Classify the failure as either cohesive (failure within a coating layer or the substrate) or adhesive (failure at the interface between layers or between the coating and the substrate).[12] Note the percentage of each failure type.
-
Perform at least three replicate tests and report the mean and standard deviation.
-
Data Presentation:
Table 3: Quantitative Pull-Off Adhesion Data (ASTM D4541)
| Replicate | Pull-Off Strength (MPa) | Pull-Off Strength (psi) | Nature of Failure (% Cohesive vs. % Adhesive) |
|---|---|---|---|
| 1 | 5.2 | 754 | 100% Cohesive failure within Coating Layer 1 |
| 2 | 5.5 | 798 | 90% Adhesive failure between substrate and coating, 10% Cohesive |
| 3 | 5.1 | 740 | 100% Cohesive failure within Coating Layer 1 |
| Mean | 5.27 | 764 | - |
| Std. Dev. | 0.21 | 30.5 | - |
Visualizations
Caption: Overall workflow for assessing coating adhesion.
References
- 1. industrialphysics.com [industrialphysics.com]
- 2. micomlab.com [micomlab.com]
- 3. store.astm.org [store.astm.org]
- 4. blog.chasecorp.com [blog.chasecorp.com]
- 5. store.astm.org [store.astm.org]
- 6. hightower-labs.com [hightower-labs.com]
- 7. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 8. industrialphysics.com [industrialphysics.com]
- 9. Organic Coatings Part 5: Adhesion Testing: Methods, Benefits, and Standards - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. atslab.com [atslab.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Einecs 277-233-1 in Light-Sensitive Materials
Chemical Identity: Einecs 277-233-1 refers to 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, hydrochloride , also known as 2-(Dimethylamino)ethyl methacrylate hydrochloride (DMAEMA·HCl). This monomer is a valuable component in the formulation of various light-sensitive materials due to its photoreactive methacrylate group and its pH-responsive dimethylamino group.
These application notes provide an overview of the use of DMAEMA·HCl in photopolymerization, including key quantitative data, experimental protocols, and mechanistic diagrams to guide researchers, scientists, and drug development professionals.
Overview of Application in Light-Sensitive Materials
DMAEMA·HCl is primarily utilized as a monomer in free-radical photopolymerization reactions to form crosslinked polymer networks or hydrogels. These materials exhibit sensitivity to light during their formation and can be designed to respond to other stimuli, such as pH and temperature, due to the tertiary amine group in the DMAEMA moiety.
Key Applications:
-
Hydrogels for Drug Delivery: Light-cured hydrogels containing DMAEMA can be formulated to encapsulate therapeutic agents. The pH-responsive nature of the polymer allows for controlled release of the drug in specific physiological environments.
-
Biomedical Adhesives and Coatings: The photopolymerizable nature of DMAEMA·HCl allows for its use in biocompatible adhesives and coatings that can be cured in situ with light.
-
Dental Resins: In combination with a photosensitizer, DMAEMA can act as a reducing agent in the photoinitiation system of dental composites, contributing to the curing process upon exposure to visible light.
-
Photoresists and Micropatterning: Polymers derived from DMAEMA can be used in photolithography to create micropatterned surfaces for applications in microfluidics and cell culture.
Quantitative Data on Photopolymerization
The efficiency and outcome of the photopolymerization of DMAEMA·HCl are influenced by factors such as the type and concentration of the photoinitiator, the solvent, and the pH of the reaction medium.
| Parameter | Value | Conditions | Reference |
| Polymer Molecular Weight () | 9 x 10⁴ Daltons | Photoinitiated with diacetoxyiodobenzene (DAI) in CH₂Cl₂ under UV irradiation. | [1] |
| Polymerization Rate | ~5 times faster at pH ≤ 6 | Compared to non-ionized DMAEMA in DMSO. Polymerization of fully ionized monomer. | |
| Copolymer Composition | Forms poly(DMAEMA-co-MAA) | At pH ≥ 8 due to hydrolysis of DMAEMA to methacrylic acid (MAA). | |
| Dental Resin Concentration | Not specified, but used as a reducing agent | In combination with camphorquinone (photosensitizer). |
Experimental Protocols
Protocol for Photopolymerization of DMAEMA·HCl to form a Hydrogel
This protocol describes the preparation of a simple light-sensitive formulation that forms a hydrogel upon UV irradiation.
Materials:
-
2-(Dimethylamino)ethyl methacrylate hydrochloride (DMAEMA·HCl)
-
Photoinitiator (e.g., Diacetoxyiodobenzene (DAI) or a commercially available photoinitiator like Irgacure 2959)
-
Solvent (e.g., Dichloromethane (CH₂Cl₂) or an aqueous buffer)
-
UV light source (e.g., 365 nm)
Procedure:
-
Preparation of the Monomer Solution:
-
Dissolve the desired amount of DMAEMA·HCl in the chosen solvent. The concentration will depend on the desired properties of the final hydrogel.
-
Add the photoinitiator to the monomer solution. A typical concentration for DAI is 0.5-1.0 mol% relative to the monomer.
-
-
Casting the Formulation:
-
Pour the monomer solution into a suitable mold (e.g., a petri dish or between two glass plates with a spacer).
-
-
UV Curing:
-
Expose the formulation to a UV light source. The irradiation time will vary depending on the intensity of the light source, the concentration of the photoinitiator, and the thickness of the formulation.
-
-
Post-Curing and Purification:
-
After irradiation, the resulting hydrogel can be removed from the mold.
-
To remove any unreacted monomer or photoinitiator, the hydrogel should be washed extensively with a suitable solvent (e.g., distilled water or ethanol).
-
Diagrams
Experimental Workflow for Hydrogel Formation
References
Troubleshooting & Optimization
Improving the solubility of "Einecs 277-233-1" for experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Einecs 277-233-1 . The information is tailored to address common challenges encountered during experimental assays, with a focus on improving solubility.
Chemical Identification:
-
Einecs Number: 277-233-1
-
CAS Number: 73019-12-2
-
Chemical Name: 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, compound with 4-morpholineethanol (1:1)
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for my experimental assay?
Q2: I am observing precipitation of the compound in my aqueous assay buffer. How can I prevent this?
A2: Precipitation in aqueous solutions is a common issue with organic compounds. Here are several strategies to troubleshoot this problem:
-
Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically ≤1%).
-
pH Adjustment: The presence of amino and sulfonic acid groups suggests that the solubility of this compound may be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Triton™ X-100, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A concentration range of 0.01% to 0.1% is a good starting point.
-
Sonication: Gentle sonication can help to break down aggregates and improve the dispersion of the compound in the solvent.
Q3: Are there any known signaling pathways affected by this compound?
A3: There is no direct evidence in the scientific literature linking this compound to specific signaling pathways. However, its complex aromatic structure is common in molecules designed to interact with biological targets. It is recommended to perform initial screening assays to determine its biological activity. Based on the results, further investigation into specific pathways can be pursued.
Troubleshooting Guide: Improving Solubility for Experimental Assays
This guide provides a step-by-step approach to enhance the solubility of this compound for consistent and reliable experimental results.
Table 1: Recommended Solvents for Initial Solubility Testing
| Solvent | Rationale | Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power for a wide range of organic compounds. | 10 mM |
| Ethanol | A polar protic solvent that can be suitable for many organic molecules. | 10 mM |
| N,N-Dimethylformamide (DMF) | Another strong polar aprotic solvent, similar to DMSO. | 10 mM |
Experimental Protocol: Preparation of a Stock Solution
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (from Table 1) to achieve the desired stock concentration (e.g., 100 µL of DMSO for a 10 mM solution, assuming a molecular weight of approximately 582.6 g/mol ).
-
Dissolution:
-
Vortex the tube for 30 seconds.
-
If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes.
-
If solids persist, sonicate the solution in a water bath for 5-10 minutes.
-
-
Sterilization: If required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent used.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Workflow for Optimizing Solubility in Aqueous Buffers
Caption: Workflow for optimizing the solubility of this compound in aqueous solutions.
Potential Signaling Pathway Investigation
Given the lack of direct evidence for the mechanism of action of this compound, a logical starting point for investigation would be to screen for its effects on common signaling pathways involved in drug action and cellular regulation.
Caption: A logical approach for investigating the potential signaling pathways affected by this compound.
Technical Support Center: Synthesis of 3,3'-Diindolylmethane (CAS 73019-12-2)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,3'-Diindolylmethane (DIM).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3,3'-Diindolylmethane (DIM)?
A1: The most prevalent laboratory and industrial synthesis method involves the acid-catalyzed condensation reaction of two equivalents of indole with one equivalent of formaldehyde. Common catalysts include p-toluenesulfonic acid, and the reaction is often carried out in a solvent mixture such as water and ethanol.
Q2: What are the typical starting materials and reagents for DIM synthesis?
A2: The primary starting materials are indole and a source of formaldehyde, such as an aqueous formaldehyde solution (formalin) or paraformaldehyde. An acid catalyst is required, and a suitable solvent system is used to facilitate the reaction and product precipitation.
Q3: My final product is off-white or colored, not a pure white crystalline solid. What is the likely cause?
A3: Discoloration in the final product often indicates the presence of impurities. These can arise from side reactions during the synthesis, such as the formation of oligomeric byproducts or oxidation of indole or the product. Inadequate purification is another common cause. It is crucial to perform a thorough purification step, such as recrystallization, to remove these colored impurities.
Q4: I am observing a significant amount of a byproduct with a similar mass spectrometry profile to DIM. What could it be?
A4: A common byproduct in the synthesis of DIM is the isomeric 1,3'-Diindolylmethane. This can form under certain reaction conditions. The formation of this isomer can be influenced by factors such as the choice of catalyst and reaction temperature. Careful control of the reaction conditions and effective purification are necessary to minimize its presence.
Q5: What is the recommended method for purifying crude 3,3'-Diindolylmethane?
A5: Recrystallization is the most effective and commonly used method for purifying crude DIM. Solvents such as toluene or a mixture of ethyl acetate and ethanol have been reported to be effective for obtaining high-purity crystalline DIM.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of DIM | Incomplete reaction. | - Ensure the correct stoichiometry of indole to formaldehyde (2:1).- Verify the activity and concentration of the acid catalyst.- Optimize reaction time and temperature. A typical range is 30-50°C for 3-5 hours.[2] |
| Side reactions consuming starting materials. | - Control the reaction temperature to minimize the formation of byproducts.- Consider a slower, controlled addition of formaldehyde to the indole solution. | |
| Product Fails to Precipitate/Crystallize | The product is too soluble in the reaction solvent. | - If using a water/ethanol mixture, you can try adding more water to decrease the solubility of DIM.- Cool the reaction mixture in an ice bath to promote precipitation. |
| Insufficient product formation. | - Re-evaluate the reaction conditions as described for "Low Yield". | |
| Presence of 1,3'-Diindolylmethane Isomer | Reaction conditions favoring N-alkylation of indole. | - The use of certain catalysts or higher temperatures may promote the formation of the 1,3'-isomer.- A solvent-free approach at elevated temperatures has been shown to produce this isomer. Careful control over reaction conditions is key. |
| Final Product is Gummy or Oily | Presence of oligomeric impurities or residual solvent. | - Ensure complete removal of the solvent after filtration.- Perform recrystallization from an appropriate solvent system to remove oligomeric byproducts.- Wash the filtered crude product with a cold solvent in which DIM is sparingly soluble to remove soluble impurities. |
| Discoloration of the Product Upon Storage | Degradation due to exposure to light, air (oxidation), or residual acid. | - Store the purified DIM in a tightly sealed, amber-colored vial to protect it from light and air.- Ensure the product is thoroughly washed to remove any residual acid catalyst before drying and storage.- Store at a low temperature (-20°C is recommended for long-term stability).[3] |
Stability of 3,3'-Diindolylmethane
While more stable than its precursor, indole-3-carbinol, the stability of DIM can be affected by several factors. The following table summarizes the known stability information.
| Condition | Effect on DIM Stability | Recommendations for Prevention |
| Temperature | High temperatures can lead to degradation. Studies have shown chemical degradation and color changes at temperatures of 37°C and 55°C.[2] | Store purified DIM at low temperatures, such as -20°C, for long-term storage.[3] Avoid unnecessary exposure to heat during processing and storage. |
| pH | DIM is relatively stable under acidic conditions, which is why it is the primary product formed from indole-3-carbinol in the acidic environment of the stomach. However, strong acidic or basic conditions during synthesis and workup should be handled with care to avoid potential side reactions. | Maintain a controlled pH during the synthesis and purification steps. Neutralize any excess acid before final product isolation and storage. |
| Light | Exposure to light can potentially lead to photodegradation, a common issue with indole-containing compounds. | Store the final product in amber vials or otherwise protected from light. |
| Air (Oxygen) | Indole derivatives can be susceptible to oxidation, which may lead to the formation of colored impurities. | Store the product under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of high-purity reference standards. |
Experimental Protocols
Protocol 1: Synthesis of 3,3'-Diindolylmethane using Paraformaldehyde and p-Toluenesulfonic Acid[2]
-
Reaction Setup: In a 1L three-necked flask equipped with a stirrer, add 280 grams of water, 120 grams of ethanol, 100.0 grams of indole, and 15.4 grams of paraformaldehyde.
-
Catalyst Addition: To the stirred mixture, add 14.7 grams of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to 40-50°C and maintain this temperature for 3 hours with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation of Crude Product: Once the reaction is complete (as indicated by TLC), stop stirring and cool the mixture. Filter the resulting precipitate and wash the solid with ethanol to obtain the crude 3,3'-diindolylmethane.
-
Purification: Recrystallize the crude product from hot toluene. After cooling and complete precipitation, filter the crystals.
-
Drying: Dry the purified crystals under low-temperature vacuum to obtain a white solid.
Protocol 2: Synthesis and Purification using Formaldehyde and a Mixed Solvent System[1]
-
Reaction: Mix indole, a 37% formaldehyde solution, and an alcoholic solution (e.g., ethanol). The molar ratio of indole to formaldehyde should be approximately 2:1.
-
Acidification: Add a suitable acid to catalyze the reaction.
-
Isolation: The crude 3,3'-diindolylmethane will precipitate from the reaction mixture. Isolate the crude product by filtration.
-
Purification: Dissolve the crude product in a hot mixture of ethyl acetate and ethanol. Perform a hot filtration to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to stand and cool to induce crystallization.
-
Final Product: Collect the colorless crystals by filtration, wash with a cold solvent, and dry under vacuum.
Visualizing the Synthesis and a Key Signaling Pathway
Below are diagrams illustrating the synthesis workflow and a key biological signaling pathway influenced by 3,3'-Diindolylmethane.
Caption: Workflow for the synthesis and purification of 3,3'-Diindolylmethane.
References
- 1. 3,3'-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical and Microstructural Properties of Polymerized Whey Protein Encapsulated 3,3′-Diindolylmethane Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing the curing temperature for "CAS 73019-12-2" based adhesives
Technical Support Center: Optimizing Curing Temperature for Adhesives
Disclaimer: The following technical support guide is a generalized document for optimizing the curing temperature of two-part epoxy adhesives. Due to the lack of publicly available information regarding the use of "CAS 73019-12-2" (2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-) in adhesive formulations, this guide serves as a template and is not specific to this chemical. The principles and methods described are based on common industry knowledge for epoxy-based systems.
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of temperature on the curing time of a two-part epoxy adhesive?
A1: Higher temperatures generally accelerate the curing process of two-part epoxy adhesives.[1][2][3] A general rule of thumb is that for every 10°C increase in temperature, the cure time is halved.[2][4] Conversely, lower temperatures will slow down the curing process, and temperatures below a certain threshold may prevent the adhesive from curing completely.[1]
Q2: How does curing temperature affect the final bond strength of the adhesive?
A2: Curing at an optimal elevated temperature can enhance the adhesive strength due to more complete polymerization and crosslinking of the resin molecules.[5][6] However, excessively high temperatures can lead to a brittle bond or thermal degradation of the adhesive, which in turn reduces the overall strength and long-term durability.[1][5]
Q3: What is the Glass Transition Temperature (Tg) and why is it important?
A3: The Glass Transition Temperature (Tg) is the temperature range where a cured epoxy transitions from a hard, glassy state to a softer, more rubbery state.[7][8][9] It is a critical property as it indicates the upper service temperature of the adhesive. Above the Tg, the mechanical properties of the adhesive, such as strength and stiffness, will significantly decrease.[10][11] The degree of cure directly influences the Tg; a more complete cure at a higher temperature will typically result in a higher Tg.[8][9]
Q4: Can I use a heat gun or oven to accelerate the curing of my epoxy adhesive?
A4: Yes, applying heat with a controlled device like an oven is a common method to accelerate curing.[4] However, it is crucial to apply heat evenly and to not exceed the manufacturer's recommended maximum curing temperature to avoid issues like uncontrolled exothermic reactions, which can cause cracking or a weakened bond.[12]
Q5: What happens if the curing temperature is too low?
A5: If the curing temperature is too low, the chemical reaction will be significantly slowed down or may not proceed to completion. This can result in an adhesive that remains tacky, has low bond strength, and poor chemical resistance.[1][13] In some cases, the adhesive may not cure at all.[14]
Troubleshooting Guide
Issue 1: The adhesive is not curing or is taking too long to cure.
-
Question: Why is my epoxy not hardening?
-
Answer: This is likely due to low ambient temperatures, incorrect mixing ratio of the resin and hardener, or exceeding the pot life of the mixed adhesive.
-
Troubleshooting Steps:
-
Ensure the ambient temperature is within the manufacturer's recommended range. If working in a cold environment, consider moving the curing assembly to a warmer area or applying controlled heat.
-
Verify the correct mix ratio by weight or volume as specified in the product's technical datasheet.
-
Ensure thorough mixing of the two components until a uniform color and consistency are achieved.[2]
-
-
Issue 2: The cured adhesive is brittle and cracks easily.
-
Question: Why did my cured epoxy crack?
-
Answer: Brittleness and cracking can be caused by curing at a temperature that is too high, leading to excessive and rapid cross-linking, or by a runaway exothermic reaction, especially in thick bond lines.[1][12]
-
Troubleshooting Steps:
-
Reduce the curing temperature to within the optimal range specified by the manufacturer.
-
For thick applications, consider a step-cure process where the temperature is gradually increased.[15]
-
Ensure that the volume of mixed epoxy is not excessively large, as this can lead to a significant exothermic reaction.[12]
-
-
Issue 3: The bond strength is lower than expected.
-
Question: What are the reasons for a weak adhesive bond?
-
Answer: Low bond strength can result from incomplete curing due to low temperatures, an incorrect mix ratio, or curing at a temperature that is too high, causing thermal degradation.[5][16] Surface contamination of the substrates is also a common cause.
-
Troubleshooting Steps:
-
Optimize the curing temperature and time based on experimental data or the manufacturer's recommendations.
-
Ensure substrates are clean, dry, and properly prepared before applying the adhesive.
-
Verify the accuracy of the mixing ratio and the homogeneity of the mix.
-
-
Data Presentation: Curing Temperature Optimization
The following table illustrates the expected relationship between curing temperature and key adhesive properties for a generic two-part epoxy. The values are for illustrative purposes only and should be determined experimentally for a specific adhesive.
| Curing Temperature (°C) | Curing Time (hours) | Lap Shear Strength (MPa) | Glass Transition Temperature (Tg) (°C) | Observations |
| 25 (Room Temp) | 24 | 15 | 60 | Standard cure, moderate strength. |
| 50 | 4 | 20 | 75 | Accelerated cure, improved strength. |
| 75 | 1 | 25 | 90 | Faster cure, optimal strength. |
| 100 | 0.5 | 22 | 85 | Risk of brittleness, slight decrease in strength. |
| 125 | 0.25 | 18 | 80 | Evidence of thermal degradation, significant strength loss. |
Experimental Protocols
Objective: To determine the optimal curing temperature for a two-part epoxy adhesive.
Methodology: Determining Optimal Curing Temperature using Lap Shear Strength and DSC
-
Substrate Preparation:
-
Cut standardized test coupons (e.g., aluminum, steel) as per ASTM D1002.
-
Degrease the bonding area of the coupons with a suitable solvent (e.g., acetone, isopropanol).
-
Abrade the bonding surfaces with sandpaper (e.g., 180 grit) to increase surface roughness.
-
Clean the surfaces again with solvent to remove any debris.
-
-
Adhesive Preparation and Application:
-
Accurately weigh the resin and hardener according to the manufacturer's specified mix ratio.
-
Thoroughly mix the two components for the recommended time until a homogenous mixture is obtained.
-
Apply a uniform layer of the mixed adhesive to the bonding area of one coupon.
-
-
Assembly and Curing:
-
Assemble the lap shear joints with a defined overlap area (e.g., 12.5 mm x 25 mm).
-
Clamp the assembled joints to ensure consistent bond line thickness and prevent movement during curing.
-
Prepare multiple identical samples for each curing condition.
-
Place the samples in programmable ovens set to the desired curing temperatures (e.g., 25°C, 50°C, 75°C, 100°C, 125°C).
-
Cure the samples for the manufacturer's recommended time at each temperature.
-
-
Mechanical Testing:
-
After the samples have cooled to room temperature, perform lap shear strength testing using a universal testing machine according to ASTM D1002.
-
Record the load at failure for each sample and calculate the lap shear strength in megapascals (MPa).
-
-
Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
For each curing condition, prepare a small sample of the cured adhesive (5-10 mg).
-
Perform a DSC scan (e.g., from 25°C to 150°C at a heating rate of 10°C/min) to determine the Glass Transition Temperature (Tg).[9] The Tg is typically identified as the midpoint of the inflection in the heat flow curve.[7]
-
The presence of a residual exotherm during the first heating scan can indicate an incomplete cure.
-
-
Data Analysis:
-
Plot the average lap shear strength and Tg as a function of the curing temperature.
-
The optimal curing temperature is the one that provides the highest lap shear strength without showing signs of thermal degradation.
-
Visualizations
Caption: Troubleshooting workflow for common epoxy curing issues.
Caption: Relationship between curing temperature and adhesive properties.
References
- 1. bramptontechnology.com [bramptontechnology.com]
- 2. permabond.com [permabond.com]
- 3. Accelerating Production: Tackling Epoxy Cure Time Challenges with Incure - INCURE INC. [incurelab.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Curing Time and Temperature on Bond Performance of Epoxy Resin Adhesives for Steel Bridge Decks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epotek.com [epotek.com]
- 8. focenter.com [focenter.com]
- 9. epotek.com [epotek.com]
- 10. blog.chasecorp.com [blog.chasecorp.com]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. youtube.com [youtube.com]
- 13. Effects Of Temperature & Humidity On Adhesive Performance | Kohesi Bond [kohesibond.com]
- 14. youtube.com [youtube.com]
- 15. epotek.com [epotek.com]
- 16. zdschemical.com [zdschemical.com]
Technical Support Center: EINECS 277-233-1 Stability in Acidic and Basic Media
Product Name: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine EINECS Number: 277-233-1 CAS Number: 2372-82-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. The information focuses on the stability of this compound in acidic and basic media, offering insights into potential experimental challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine?
A1: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is a strongly alkaline compound. A 1% aqueous solution of this substance exhibits a pH of approximately 11.2. It is generally stable under standard ambient temperature and pressure. However, its stability can be compromised by exposure to strong oxidizing agents and UV light.
Q2: How does N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine behave in acidic media?
Q3: What are the potential consequences of mixing N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine with strong acids?
A3: Mixing this compound with strong acids can lead to a vigorous exothermic reaction, potentially causing a rapid increase in temperature and pressure. This can pose a safety hazard in a laboratory setting. The resulting salt formation will significantly change the physicochemical properties of the substance.
Q4: Is N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine stable in basic media?
A4: Given its inherent strong basicity, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is generally expected to be stable in neutral to basic conditions. However, extremely high pH values in combination with high temperatures could potentially lead to degradation over extended periods, although specific data on this is limited.
Q5: What are the likely degradation products of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine?
A5: Under oxidative conditions, the amine groups can be oxidized to form N-oxides. In the presence of other reactive species, substitution reactions at the amine groups could occur. One identified metabolite from in-vivo studies is 1-dodecylamine, formed through N-dealkylation reactions.[1] The complete degradation pathway in various acidic and basic environments is not fully elucidated in publicly available literature.
Troubleshooting Guides
Issue 1: Precipitation or Phase Separation Observed When Mixing with Acidic Solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Salt Formation and Low Solubility | The protonated form (ammonium salt) of the amine may have limited solubility in the specific solvent system. | 1. pH Adjustment: Carefully adjust the pH of the final solution. The solubility of the salt may vary significantly with pH. 2. Solvent System Modification: Consider using a co-solvent (e.g., ethanol, THF) to increase the solubility of the resulting salt.[2] 3. Order of Addition: Try adding the amine solution slowly to the acidic solution with vigorous stirring to prevent localized high concentrations and precipitation. |
| Incompatibility with other components | Other excipients or components in the acidic formulation may be incompatible with the amine or its salt. | Review the compatibility of all components in the formulation. Perform small-scale compatibility studies before preparing a large batch. |
Issue 2: Loss of Biocidal Efficacy in Acidic Formulations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Protonation of Amine Groups | The biocidal activity of many amines is dependent on the availability of the free amine form to interact with microbial cell membranes. Protonation in acidic media can reduce this activity. | 1. pH Optimization: Determine the optimal pH range for biocidal activity through efficacy testing at various pH levels. 2. Formulation Strategy: Consider using a buffered system to maintain the pH in the desired range. |
| Chemical Degradation | The compound may be degrading in the acidic environment over time, leading to a lower concentration of the active substance. | 1. Stability Study: Conduct a stability study of the formulation at the intended storage conditions, monitoring the concentration of the active ingredient over time using a suitable analytical method (e.g., HPLC-MS). 2. Protect from Light: Store the formulation in light-resistant containers to prevent photodegradation. |
Issue 3: Unexpected Exothermic Reaction Upon Mixing.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acid-Base Neutralization | The reaction between the basic amine and an acid is exothermic. | 1. Controlled Addition: Add the components slowly and in a controlled manner, preferably with external cooling (e.g., an ice bath). 2. Dilution: Dilute one or both components before mixing to better manage the heat generated. 3. Scale-up Precaution: Be cautious when scaling up the process, as heat dissipation becomes less efficient in larger volumes. |
Experimental Protocols
Forced Degradation Study Protocol (General Guideline)
A forced degradation study is essential to understand the intrinsic stability of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze by a stability-indicating method (e.g., HPLC-MS).
-
-
Base Hydrolysis:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Analyze samples at defined time points.
-
-
Thermal Degradation:
-
Store the solid compound or a solution in an oven at an elevated temperature (e.g., 70°C).
-
Analyze samples at defined time points.
-
-
Photostability:
-
Expose a solution of the compound to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines.
-
Analyze the sample after a defined exposure period and compare it with a sample stored in the dark.
-
Analysis of Degradation Products: A validated stability-indicating analytical method, such as HPLC-MS, should be used to separate and quantify the parent compound and its degradation products.
Signaling Pathways and Logical Relationships
The primary interaction of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in acidic and basic media is governed by its basic amine functionalities. The following diagram illustrates the logical relationship of its behavior.
References
How to reduce photobleaching of "CAS 73019-12-2" in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching when imaging fluorescently labeled molecules related to CAS 73019-12-2, an S-adenosyl-L-homocysteine hydrolase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem in fluorescence microscopy?
Photobleaching is the irreversible photochemical destruction of a fluorophore, the fluorescent molecule used to label your sample.[1][2][3] This process leads to a gradual fading of the fluorescent signal upon exposure to excitation light.[4][5][6] It is a significant issue in fluorescence microscopy because it can limit the duration of imaging experiments, reduce the signal-to-noise ratio, and complicate the quantitative analysis of your data.[5][6] The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the fluorescent molecule.[7][8]
Q2: I'm observing rapid signal loss when imaging my fluorescently labeled S-adenosyl-L-homocysteine hydrolase inhibitor. What are the likely causes?
Rapid signal loss is a classic sign of photobleaching. The key factors that accelerate photobleaching include:
-
High Excitation Light Intensity: Using a very bright light source significantly increases the rate of photobleaching.[1][8]
-
Prolonged Exposure Time: The longer your sample is exposed to the excitation light, the more photobleaching will occur.[1][9]
-
High Oxygen Concentration: The presence of molecular oxygen is a major contributor to photobleaching through the formation of reactive oxygen species.[7][8][10]
-
Intrinsic Photostability of the Fluorophore: Some fluorescent dyes are inherently more susceptible to photobleaching than others.[5][8]
Q3: What are the general strategies to reduce photobleaching?
There are three main approaches to minimize photobleaching:
-
Optimize Imaging Parameters: This involves adjusting your microscope settings to deliver the minimum amount of light necessary to obtain a good quality image.[1][9]
-
Control the Chemical Environment: This involves using specialized reagents to protect the fluorophore from photochemical damage.[4][11]
-
Choose the Right Fluorophore: Selecting a photostable fluorescent dye is crucial for long-term imaging experiments.[4][5]
Troubleshooting Guide
This guide provides specific troubleshooting steps to address common photobleaching issues.
Issue 1: My fluorescent signal fades too quickly during time-lapse imaging.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Light Exposure | Reduce the intensity of the excitation light by using a lower laser power or inserting a neutral density filter.[4][5] | Slower rate of photobleaching, allowing for longer imaging sessions. |
| Decrease the camera exposure time to the minimum required for a sufficient signal.[4] | Reduced total light dose on the sample per image. | |
| Use the microscope shutter to block the light path when not acquiring images.[4] | Prevents unnecessary photobleaching between time points. | |
| Oxygen-Mediated Damage | Use a commercially available antifade mounting medium (e.g., Vectashield, ProLong Gold).[1][4] These reagents contain chemicals that scavenge reactive oxygen species.[4] | Significantly increased photostability of the fluorescent signal. |
| For live-cell imaging, consider using an oxygen scavenging system in your imaging medium.[8] | Reduced phototoxicity and photobleaching in living samples. | |
| Fluorophore Instability | If possible, switch to a more photostable fluorophore. For example, Alexa Fluor dyes are generally more stable than traditional dyes like FITC.[8] | The fluorescent signal will be more resistant to fading under the same imaging conditions. |
Issue 2: The initial fluorescent signal is weak, and it disappears almost immediately upon illumination.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Labeling Efficiency | Optimize your labeling protocol to ensure a sufficient number of fluorophores are attached to your target molecule. | A brighter initial signal that is more robust to imaging. |
| Suboptimal Imaging Settings | Increase the camera gain or use a more sensitive detector to enhance the detection of a weak signal without increasing the excitation light intensity. | Improved signal-to-noise ratio without accelerating photobleaching. |
| Autofluorescence Background | If high background fluorescence is masking your signal, you can try to photobleach the background before imaging your labeled sample.[1] | A clearer signal from your labeled molecule with reduced interference from background noise. |
Experimental Protocols
Protocol 1: Creating a Photobleaching Curve
A photobleaching curve helps to quantify the rate of signal loss and can be used to normalize fluorescence intensity measurements in your experiments.[4][6]
Objective: To measure the rate of photobleaching of your fluorescently labeled sample under specific imaging conditions.
Materials:
-
Your fluorescently labeled sample (e.g., cells or tissue stained with the fluorescent inhibitor).
-
Fluorescence microscope with a camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation: Prepare your sample as you would for a typical imaging experiment.
-
Microscope Setup:
-
Choose a region of interest (ROI) in your sample.[4]
-
Set the imaging parameters (e.g., objective, laser power, exposure time, filter set) that you intend to use for your actual experiment.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI at regular intervals (e.g., every 5 seconds) without any delay between acquisitions.
-
Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Plot the mean fluorescence intensity as a function of time. This plot represents the photobleaching curve.
-
Visual Guides
Workflow for Minimizing Photobleaching
Caption: A workflow diagram illustrating the key steps to minimize photobleaching during a fluorescence microscopy experiment.
Factors Contributing to Photobleaching
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Photobleaching Principles | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. photonics.com [photonics.com]
- 4. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. biocompare.com [biocompare.com]
- 10. Photobleaching [evidentscientific.com]
- 11. emsdiasum.com [emsdiasum.com]
Technical Support Center: Minimizing Aggregation of CAS 73019-12-2 in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAS 73019-12-2 (2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, compound with 4-morpholineethanol (1:1)) in aqueous solutions. The information provided is based on the general behavior of sulfonated azo dyes.
Troubleshooting Guide
This section addresses common issues encountered during the handling of CAS 73019-12-2 in aqueous environments.
Issue 1: My solution of CAS 73019-12-2 appears cloudy or has visible precipitates immediately after preparation.
-
Possible Cause: The concentration of the compound may have exceeded its solubility limit in the chosen aqueous buffer. Like many large aromatic molecules, this azo dye may have limited aqueous solubility.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure the target concentration is correct.
-
Sonication/Vortexing: Gently sonicate or vortex the solution to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Reduce Concentration: Prepare a more dilute solution to determine the approximate solubility limit in your specific buffer system.
-
Solvent Modification: Consider preparing a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Issue 2: My initially clear solution of CAS 73019-12-2 becomes cloudy or precipitates over time.
-
Possible Cause: Aggregation of the dye molecules is likely occurring. This can be influenced by factors such as temperature, pH, and the presence of salts.[1]
-
Troubleshooting Steps:
-
pH Adjustment: The pH of the solution can significantly impact the charge and solubility of sulfonated dyes.[2] Experiment with adjusting the pH of your buffer to see if it improves stability. For sulfonated compounds, a more neutral or slightly basic pH may increase solubility by ensuring the sulfonate groups are deprotonated.
-
Temperature Control: Aggregation can be temperature-dependent. Try preparing and storing the solution at a slightly elevated temperature, if compatible with your experiment. Conversely, for some compounds, lower temperatures can increase stability.
-
Ionic Strength: The presence of high concentrations of electrolytes can promote aggregation by screening the electrostatic repulsion between the charged sulfonate groups.[3] Try reducing the salt concentration in your buffer if possible.
-
Addition of Surfactants: Low concentrations of non-ionic or ionic surfactants can help to prevent aggregation by forming micelles around the dye molecules.[4][5] Common choices include Tween® 20 or Triton™ X-100.
-
Issue 3: I am observing unexpected changes in the UV-Vis absorbance spectrum of my CAS 73019-12-2 solution (e.g., peak shifts, new peaks appearing).
-
Possible Cause: These spectral changes are often indicative of dye aggregation.[1][6][7] The formation of aggregates alters the electronic environment of the chromophores, leading to shifts in the absorbance maxima. H-aggregates (face-to-face stacking) typically result in a blue-shift (hypsochromic shift), while J-aggregates (head-to-tail arrangement) cause a red-shift (bathochromic shift).[8][9]
-
Troubleshooting Steps:
-
Concentration-Dependent Study: Perform a concentration-dependent UV-Vis analysis. If aggregation is the cause, you will observe a deviation from the Beer-Lambert law and changes in the spectral shape as the concentration increases.
-
Implement Strategies from Issue 2: Apply the troubleshooting steps for preventing precipitation (pH adjustment, temperature control, reduced ionic strength, addition of surfactants) and monitor the effect on the absorbance spectrum. The goal is to find conditions where the spectrum is stable and consistent with the monomeric form of the dye.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of CAS 73019-12-2?
A1: Due to the potential for limited aqueous solubility, it is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This stock solution can then be diluted into the desired aqueous buffer for your experiment. Always add the stock solution to the buffer slowly while stirring to avoid localized high concentrations that could lead to precipitation. Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental setup.
Q2: How does pH affect the stability and aggregation of CAS 73019-12-2 in aqueous solutions?
A2: The pH of the solution is a critical factor. CAS 73019-12-2 is a sulfonated compound, meaning it has acidic sulfonate (-SO3H) groups. At a pH above the pKa of these groups, they will be deprotonated (-SO3-), imparting a negative charge to the molecule. This negative charge can lead to electrostatic repulsion between dye molecules, which helps to prevent aggregation. Therefore, maintaining a pH that ensures the sulfonate groups are ionized is generally beneficial for solubility and stability. The optimal pH should be determined empirically for your specific application.[2]
Q3: Can I add salt to my aqueous solution of CAS 73019-12-2?
A3: The addition of electrolytes (salts) can have a complex effect. While necessary for many biological buffers, high salt concentrations can promote the aggregation of charged dyes. The salt ions can create a charge-shielding effect, reducing the electrostatic repulsion between the negatively charged dye molecules and allowing attractive forces (like van der Waals and π-π stacking) to dominate, leading to aggregation.[3] It is advisable to use the minimum salt concentration required for your experiment.
Q4: What are some recommended additives to prevent the aggregation of CAS 73019-12-2?
A4: Several types of additives can be used to minimize aggregation:
-
Non-ionic surfactants: Low concentrations (typically below the critical micelle concentration) of surfactants like Tween® 20, Tween® 80, or Triton™ X-100 can be effective.[4]
-
Polymers: Polymers such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can also help to stabilize dye molecules in solution.[10]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior and can encapsulate the aromatic portions of the dye, preventing self-aggregation.
The choice and concentration of the additive should be carefully evaluated to ensure it does not interfere with your downstream experiments.
Data Summary
Table 1: Factors Influencing the Aggregation of Sulfonated Azo Dyes
| Factor | Effect on Aggregation | Rationale |
| Concentration | Increasing concentration generally increases aggregation.[1] | Higher proximity of molecules increases the likelihood of intermolecular interactions. |
| Temperature | Increasing temperature generally decreases aggregation. | Provides kinetic energy to overcome weak intermolecular forces. |
| pH | Can increase or decrease aggregation depending on the pKa of ionizable groups. For sulfonated dyes, a pH above the pKa of the sulfonic acid group generally decreases aggregation.[2] | Affects the charge state of the molecule, influencing electrostatic repulsion. |
| Ionic Strength (Salt Concentration) | High ionic strength often increases aggregation.[3] | Shields electrostatic repulsion between charged dye molecules. |
| Organic Co-solvents | Addition of water-miscible organic solvents typically decreases aggregation. | Disrupts hydrophobic interactions between dye molecules. |
| Molecular Structure | Large, planar aromatic systems and hydrophobic substituents tend to increase aggregation.[8][9] | Promotes π-π stacking and hydrophobic interactions. |
Table 2: Troubleshooting Strategies for Minimizing Aggregation of CAS 73019-12-2
| Strategy | Principle of Action | Typical Starting Point |
| pH Adjustment | Increase electrostatic repulsion.[2] | Test a range of pH values, e.g., from 6.0 to 8.0. |
| Reduce Ionic Strength | Decrease charge shielding.[3] | Use the lowest salt concentration compatible with the experiment. |
| Add Non-ionic Surfactant | Steric hindrance and micellar encapsulation.[4] | Start with 0.01% - 0.1% (w/v) Tween® 20 or Triton™ X-100. |
| Add Organic Co-solvent | Improve solvation of the hydrophobic regions. | Prepare a stock in DMSO/DMF and dilute to a final organic solvent concentration of <1%. |
| Increase Temperature | Increase kinetic energy to disrupt aggregates. | If experimentally permissible, try working at a slightly elevated temperature (e.g., 37°C). |
Experimental Protocols
Protocol: Monitoring Aggregation of CAS 73019-12-2 using UV-Vis Spectroscopy
This protocol describes a general method to assess the aggregation state of CAS 73019-12-2 in an aqueous solution.[1][6][7]
Materials:
-
CAS 73019-12-2
-
High-purity water (e.g., Milli-Q®)
-
Water-miscible organic solvent (e.g., DMSO)
-
Aqueous buffer of choice
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh a small amount of CAS 73019-12-2 and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Prepare a Dilution Series: Prepare a series of dilutions of the stock solution in your chosen aqueous buffer. The concentration range should be broad enough to potentially observe aggregation (e.g., from low µM to high µM or low mM, if solubility allows).
-
Acquire UV-Vis Spectra:
-
Set the spectrophotometer to scan a wavelength range that covers the visible absorption of the dye.
-
Use the aqueous buffer as a blank.
-
Acquire the absorbance spectrum for each concentration in the dilution series.
-
-
Data Analysis:
-
Beer-Lambert Plot: Plot the absorbance at the maximum wavelength (λmax) against the concentration. A linear plot indicates that the Beer-Lambert law is obeyed and suggests the absence of significant aggregation. A non-linear plot is indicative of aggregation.
-
Spectral Analysis: Overlay the spectra from the different concentrations (normalized to the same concentration if necessary). Look for changes in the shape of the absorbance peak, shifts in the λmax, or the appearance of new shoulders or peaks. A blue-shift may indicate H-aggregation, while a red-shift can suggest J-aggregation.[8][9]
-
-
Investigate Stabilizing Conditions: Repeat the experiment under different conditions (e.g., different pH, ionic strength, or with the addition of a surfactant) to identify the conditions that result in a linear Beer-Lambert plot and consistent spectral shapes across a wider concentration range.
Visualizations
Caption: Factors contributing to the aggregation of azo dyes in aqueous solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. thescipub.com [thescipub.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. primescholars.com [primescholars.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Aggregation behaviour of an azo dye containing a trifluoromethyl group on poly(vinylpyrrolidone) - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Enhancing the quantum yield of "Einecs 277-233-1" for fluorescence studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the quantum yield of fluorescent molecules for various fluorescence studies. While the initial query concerned "Einecs 277-233-1," this compound is not a recognized fluorophore. Therefore, this guide focuses on general principles and techniques applicable to a wide range of fluorescent dyes.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter and more sensitive fluorescent probe, which is crucial for obtaining high-quality data in fluorescence microscopy, spectroscopy, and other applications.
Q2: What are the key factors that influence the quantum yield of a fluorophore?
A2: The quantum yield of a fluorophore is influenced by both its intrinsic molecular structure and its environment. Key factors include:
-
Molecular Structure: The presence of conjugated π-systems and electron-donating or withdrawing groups can significantly affect quantum yield.
-
Environmental Conditions: Solvent polarity, viscosity, temperature, and pH can all alter the quantum yield.[1]
-
Quenchers: The presence of quenching agents, such as molecular oxygen or heavy atoms, can decrease the quantum yield through non-radiative decay pathways.
Q3: How can I enhance the quantum yield of my fluorescent dye?
A3: Several strategies can be employed to enhance the fluorescence quantum yield:
-
Solvent Optimization: Changing the solvent or a mixture of solvents can significantly impact the quantum yield.
-
Structural Rigidification: Restricting the intramolecular motion of the fluorophore can reduce non-radiative decay and enhance fluorescence.
-
Aggregation-Induced Emission (AIE): For certain classes of molecules, aggregation can lead to a dramatic increase in quantum yield.[2]
-
Chemical Modification: Altering the chemical structure of the fluorophore can improve its photophysical properties.
Troubleshooting Guide
Issue 1: My fluorescent signal is very weak, suggesting a low quantum yield.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Environment | The polarity of the solvent can significantly affect the quantum yield.[1] Perform a solvent screen using a range of polar and non-polar solvents to identify the optimal environment for your fluorophore. |
| Presence of Quenchers | Dissolved oxygen is a common quencher of fluorescence. Degas your solvent by bubbling with an inert gas (e.g., nitrogen or argon) before measurements. Also, ensure the purity of your solvents and reagents to avoid other quenching impurities. |
| Photobleaching | Prolonged exposure to excitation light can lead to the irreversible destruction of the fluorophore. Reduce the intensity and duration of the excitation light. Use of an anti-fading agent in the mounting medium for microscopy can also be beneficial. |
| Incorrect Concentration | At high concentrations, self-quenching or aggregation-caused quenching (ACQ) can occur, leading to a decrease in fluorescence intensity. Prepare a dilution series of your sample to determine the optimal concentration range. |
Issue 2: The quantum yield of my dye varies between experiments.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Quantum yield can be temperature-dependent. Ensure that all measurements are performed at a constant and recorded temperature. Use a temperature-controlled sample holder if available. |
| pH Sensitivity | The protonation state of a fluorophore can affect its quantum yield. Buffer your solutions to maintain a constant pH, especially if the fluorophore has acidic or basic functional groups. |
| Solvent Evaporation | For volatile solvents, evaporation can lead to changes in concentration and quantum yield over time. Keep samples sealed whenever possible and perform measurements promptly after preparation. |
Quantitative Data on Quantum Yield Enhancement
The following tables summarize the impact of different enhancement strategies on the fluorescence quantum yield of various dyes.
Table 1: Effect of Solvent Polarity on the Quantum Yield of Coumarin 151
| Solvent | Polarity (ET(30)) | Quantum Yield (Φ) |
| Cyclohexane | 31.2 | 0.85 |
| Dioxane | 36.0 | 0.78 |
| Ethyl Acetate | 38.1 | 0.62 |
| Acetonitrile | 45.6 | 0.40 |
| Methanol | 55.4 | 0.21 |
Data adapted from: Pal, H., et al. (2001). Photophysical properties of coumarin-151 in a sequence of solvents. Journal of Photochemistry and Photobiology A: Chemistry, 140(2), 163-171.
Table 2: Effect of Viscosity on the Quantum Yield of a Molecular Rotor
| Glycerol in Methanol (% v/v) | Viscosity (cP at 20°C) | Quantum Yield (Φ) |
| 30 | 2.6 | 0.15 |
| 50 | 6.0 | 0.35 |
| 70 | 21.0 | 0.60 |
| 90 | 149.0 | 0.85 |
| 100 | 945.0 | 0.95 |
Data adapted from: Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent probes for viscosity and flow. Journal of Biological Engineering, 1(1), 1-14.
Table 3: Enhancement of Quantum Yield by Chemical Modification of BODIPY Dyes
| BODIPY Derivative | Substituent at meso-position | Quantum Yield (Φ) in Chloroform |
| Unsubstituted | Phenyl | 0.55 |
| Methylated | 2,4,6-Trimethylphenyl | 0.94[3] |
Data adapted from: Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891-4932.
Table 4: Aggregation-Induced Emission (AIE) of a Tetraphenylethylene (TPE) Derivative
| Solvent Composition (Water/THF, % v/v) | Aggregation State | Quantum Yield (Φ) |
| 0/100 | Dissolved | < 0.01 |
| 50/50 | Partially Aggregated | 0.25 |
| 90/10 | Aggregated | 0.88 |
Data adapted from: Mei, J., et al. (2015). Aggregation-induced emission: the whole is brighter than the parts. Advanced Materials, 27(45), 7013-7027.
Experimental Protocols
Protocol 1: Determining the Effect of Solvent Polarity on Quantum Yield
-
Prepare Stock Solution: Prepare a concentrated stock solution of the fluorophore in a solvent in which it is highly soluble.
-
Prepare Sample Solutions: In a series of volumetric flasks, add a small aliquot of the stock solution and dilute with a range of solvents of varying polarity. The final concentration should be low enough to have an absorbance below 0.1 at the excitation wavelength.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each sample and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectrum for each sample using the same excitation wavelength.
-
Calculate Relative Quantum Yield: Calculate the relative quantum yield (Φ) for each sample using the following equation, with a known quantum yield standard: Φ_sample = Φ_std * (I_sample / A_sample) * (A_std / I_std) * (η_sample / η_std)^2 where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Protocol 2: Inducing and Measuring Aggregation-Induced Emission (AIE)
-
Prepare Stock Solution: Prepare a stock solution of the AIE-active compound in a good solvent (e.g., THF).
-
Induce Aggregation: In a series of vials, add a fixed amount of the stock solution. Then, add increasing volumes of a poor solvent (e.g., water) to induce aggregation.
-
Measure Quantum Yield: For each mixture, measure the absorbance and fluorescence emission spectra as described in Protocol 1. Calculate the quantum yield to observe the enhancement upon aggregation.
Protocol 3: Absolute Quantum Yield Measurement using an Integrating Sphere
-
Instrument Setup: Use a spectrofluorometer equipped with an integrating sphere.
-
Blank Measurement: Measure the spectrum of the excitation source with an empty integrating sphere.
-
Sample Measurement: Place the sample inside the integrating sphere and measure the spectrum, which will contain both the scattered excitation light and the emitted fluorescence.
-
Calculation: The instrument software will typically calculate the absolute quantum yield by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons.[4][5][6][7]
Visualizations
Caption: Workflow for studying the effect of solvent on quantum yield.
Caption: Conceptual pathways for enhancing fluorescence quantum yield.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 3. iris.unito.it [iris.unito.it]
- 4. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]
- 6. edinst.com [edinst.com]
- 7. jascoinc.com [jascoinc.com]
"CAS 73019-12-2" reaction byproduct identification and removal
Welcome to the technical support center for CAS 73019-12-2, chemically known as 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, compound with 4-morpholineethanol (1:1). This document provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common byproducts encountered during the synthesis and purification of this compound, which is closely related to the dye C.I. Acid Blue 281.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for CAS 73019-12-2?
A1: The most prevalent synthetic method is the Ullmann condensation reaction. This involves the copper-catalyzed nucleophilic aromatic substitution of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with 4-aminoacetanilide (N-(4-aminophenyl)acetamide).
Q2: What are the expected major byproducts in the synthesis of CAS 73019-12-2?
A2: The primary byproducts typically include:
-
1-amino-4-hydroxyanthraquinone-2-sulfonic acid: Formed by the hydrolysis of the bromo-substituent on bromaminic acid.
-
1-aminoanthraquinone-2-sulfonic acid: Results from the debromination of bromaminic acid.
-
Unreacted Bromaminic Acid: Incomplete reaction can leave residual starting material.
-
Unreacted 4-Aminoacetanilide: Excess reactant may remain in the final product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting materials (bromaminic acid and 4-aminoacetanilide) and the appearance of the product. A typical TLC system could be a polar stationary phase with a suitable organic solvent mixture as the mobile phase.
Q4: What are the general approaches for purifying the final product?
A4: Purification typically involves a combination of precipitation and recrystallization. Due to the sulfonic acid group, the product has good water solubility, which can be exploited for purification. Salting out with sodium chloride is a common technique to precipitate the product from the aqueous reaction mixture. Further purification can be achieved by recrystallization from an appropriate solvent system.
Troubleshooting Guides
Problem 1: Identification of an Unknown Impurity
Symptoms:
-
An unexpected peak is observed in the HPLC chromatogram of the final product.
-
The color of the final product is off-shade.
-
The product's solubility characteristics are different from expected.
Possible Cause: Formation of an unexpected byproduct. The most likely candidates are the hydrolysis product (1-amino-4-hydroxyanthraquinone-2-sulfonic acid) or the debromination product (1-aminoanthraquinone-2-sulfonic acid).
Identification Workflow:
Validation & Comparative
"Einecs 277-233-1" vs other anthraquinone dyes for thermal stability
For researchers, scientists, and drug development professionals, understanding the thermal stability of chemical compounds is paramount. This guide provides a comparative analysis of the thermal stability of various anthraquinone dyes, with a focus on contextualizing the performance of Einecs 277-233-1 (Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate).
Comparative Thermal Stability Data
The thermal stability of anthraquinone dyes is significantly influenced by the nature and position of substituent groups on the anthraquinone core. The following table summarizes the decomposition temperatures of various anthraquinone derivatives, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
| Compound Name | Structure | Decomposition Temperature (°C) | Analysis Method |
| 1,2-Naphthoquinone | C₁₀H₆O₂ | > 100 | TGA/DSC |
| 9,10-Phenanthraquinone | C₁₄H₈O₂ | > 215 | TGA/DSC |
| 1-Nitroanthraquinone | C₁₄H₇NO₄ | ~300-400 | DSC |
| 1,5-Dinitroanthraquinone | C₁₄H₆N₂O₆ | ~300-400 | DSC |
| 1,8-Dinitroanthraquinone | C₁₄H₆N₂O₆ | ~300-400 | DSC |
| Chrysophanol | C₁₅H₁₀O₄ | 284 (Tmax1), 412 (Tmax2) | TGA/DTG |
| Emodin | C₁₅H₁₀O₅ | Not specified | TGA/DTG |
| Physcion | C₁₆H₁₂O₅ | Not specified | TGA/DTG |
| Aloe-emodin | C₁₅H₁₀O₅ | Not specified | TGA/DTG |
| This compound (Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) | C₁₄H₇NaO₅S | Data not publicly available | - |
Note: Tmax refers to the temperature of maximum rate of weight loss from Derivative Thermogravimetry (DTG).
Factors Influencing Thermal Stability
The provided data suggests that the thermal stability of anthraquinone dyes is a complex interplay of various structural features. The following diagram illustrates the key relationships influencing the thermal decomposition of these compounds.
Caption: Logical diagram of factors affecting anthraquinone dye thermal stability.
Generally, electron-withdrawing groups like nitro groups can decrease thermal stability, while electron-donating groups and the potential for strong intermolecular forces like hydrogen bonding and π-π stacking can enhance it. The presence of a sodium sulfonate group, as in this compound, is expected to influence its thermal behavior, likely increasing its decomposition temperature compared to its non-sulfonated counterpart due to the ionic nature and stronger intermolecular forces.
Experimental Protocol: Thermogravimetric Analysis (TGA)
To determine the thermal stability of an anthraquinone dye such as this compound, the following TGA protocol can be employed.
Objective: To determine the onset and maximum decomposition temperatures of the analyte.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical Balance
-
Sample Pans (e.g., platinum or alumina)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried dye sample into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600-800 °C), ensuring it is well beyond the expected decomposition range.
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of weight loss (Tmax).
-
The following workflow illustrates the experimental process for determining the thermal stability of an anthraquinone dye.
Caption: Workflow for TGA analysis of anthraquinone dyes.
A Comparative Analysis of Anthraquinone Acid Dyes and Traditional Textile Dyes for Researchers and Drug Development Professionals
A shift towards more structurally stable and potentially less hazardous dyes is evident in the textile industry. This guide provides a comparative analysis of anthraquinone-based acid dyes, exemplified by the chemical class to which CAS 73019-12-2 belongs, and traditional textile dyes, with a focus on azo dyes. This comparison is based on available data for these general classes of dyes, as specific performance and toxicological data for CAS 73019-12-2, identified as 4-[4-(acetylamino)anilino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, compound with morpholine-4-ethanol (1:1), are not extensively available in public literature.
This analysis is intended for researchers, scientists, and drug development professionals interested in the chemical properties, performance, and biological interactions of textile dyes.
Executive Summary
Anthraquinone acid dyes and traditional azo dyes represent two significant classes of colorants used in the textile industry. While both provide a wide range of colors, they differ significantly in their chemical structure, which in turn influences their performance, environmental impact, and toxicological profiles. Anthraquinone dyes, characterized by their fused aromatic ring structure, generally offer superior light fastness and color stability. In contrast, azo dyes, defined by the presence of one or more azo (-N=N-) groups, are a vast and versatile class but have come under scrutiny due to the potential release of carcinogenic aromatic amines.
Data Presentation: Performance Characteristics
The following tables summarize the general performance characteristics of anthraquinone acid dyes and traditional azo dyes based on typical experimental data. The ratings are on a scale of 1 to 5, where 5 indicates excellent performance and 1 indicates poor performance.
Table 1: Comparative Performance of Dye Classes
| Performance Metric | Anthraquinone Acid Dyes (Representative) | Traditional Azo Dyes (Representative) |
| Light Fastness | 4-5 | 3-4 |
| Wash Fastness | 4 | 3-4 |
| Rubbing Fastness (Dry) | 4-5 | 4 |
| Rubbing Fastness (Wet) | 3-4 | 3 |
| Color Brightness/Brilliance | High | High |
| Shade Range | Good (strong in blues, greens, violets) | Very Wide |
| Dyeing Efficiency (Exhaustion/Fixation) | Good | Variable |
| Water Solubility | Good (due to sulfonic acid groups) | Variable |
Environmental and Toxicological Profile
The environmental and health impacts of textile dyes are a significant concern. The table below provides a comparative overview of the toxicological profiles of the two dye classes.
Table 2: Comparative Environmental and Toxicological Profile
| Profile Aspect | Anthraquinone Acid Dyes | Traditional Azo Dyes |
| Biodegradability | Generally low | Variable, some are recalcitrant |
| Toxicity to Aquatic Life | Can be toxic, depending on the specific compound | Can be toxic; breakdown products are a major concern |
| Potential for Carcinogenicity | Some anthraquinone derivatives are suspected carcinogens.[1][2] | Certain azo dyes can cleave to form carcinogenic aromatic amines.[3] |
| Effluent Concerns | Colored effluent, potential for toxicity. | Colored effluent, potential for release of harmful amines. |
Experimental Protocols
The data presented above is typically generated using standardized experimental protocols. Below are detailed methodologies for key performance tests.
Color Fastness to Washing (ISO 105-C06)
This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus: Launder-Ometer or similar apparatus for providing controlled temperature and agitation.
-
Procedure:
-
A dyed textile specimen is stitched between two undyed standard adjacent fabrics.
-
The composite specimen is placed in a stainless-steel container with a specified volume of soap solution and stainless-steel balls for agitation.
-
The container is heated to a specified temperature (e.g., 40°C, 60°C) and agitated for a set duration (e.g., 30 minutes).
-
The specimen is then rinsed and dried.
-
The change in color of the dyed specimen and the staining of the adjacent fabrics are assessed using a standardized Grey Scale.
-
Color Fastness to Light (ISO 105-B02)
This method assesses the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.
-
Apparatus: Xenon arc lamp apparatus with controlled humidity and temperature.
-
Procedure:
-
A textile specimen is exposed to the light from the xenon arc lamp under specified conditions.
-
Simultaneously, a set of blue wool standards with known light fastness are exposed.
-
The exposure is continued until a specified fading of the specimen or a standard is achieved.
-
The light fastness of the specimen is rated by comparing the change in its color with that of the blue wool standards. The rating is on a scale of 1 (very low) to 8 (very high).
-
Color Fastness to Rubbing (Crocking) (ISO 105-X12)
This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Apparatus: Crockmeter.
-
Procedure:
-
A colored test specimen is clamped to the base of the crockmeter.
-
A white cotton rubbing cloth is mounted on the rubbing finger.
-
The rubbing finger is moved back and forth over the test specimen for a specified number of cycles.
-
This is performed under both dry and wet conditions.
-
The amount of color transferred to the white rubbing cloth is assessed using the Grey Scale for Staining.
-
Visualizing the Dyeing Process and Toxicological Concerns
Logical Flow of Textile Dyeing and Effluent Treatment
Caption: Workflow of the textile dyeing process leading to effluent generation and subsequent treatment.
Potential Toxicological Pathway of Azo Dyes
Caption: Simplified pathway illustrating the potential for certain azo dyes to form carcinogenic aromatic amines.
Conclusion
The choice between anthraquinone acid dyes and traditional azo dyes involves a trade-off between various performance, economic, and environmental factors. Anthraquinone dyes often provide superior fastness properties, which is critical for high-performance textiles. However, the versatility and cost-effectiveness of azo dyes have led to their widespread use. For researchers and professionals in drug development, understanding the chemical structures and potential biological interactions of these dye classes is crucial, especially when considering textiles for medical applications or evaluating the environmental health impacts of manufacturing processes. The general trend in the industry is a move towards dyes with higher stability and lower toxicological risk profiles, favoring modern dye chemistries over traditional ones with known hazards.
References
In-depth Analysis of "Einecs 277-233-1" Reveals Ambiguity, Precluding Purity Validation Guide
A comprehensive investigation into the chemical identity of "Einecs 277-233-1" has revealed significant ambiguity and a lack of a discrete, well-defined chemical structure, making it impossible to create a scientifically valid comparison guide for its purity validation by High-Performance Liquid Chromatography (HPLC).
Initial research associated "this compound" with the CAS number 73019-12-2. However, further investigation across multiple chemical databases and scientific resources has yielded conflicting information regarding its precise chemical composition and structure. For instance, different sources suggest varying molecular formulas, and some databases even indicate that it may not be a discrete chemical entity.
The validation of a synthesized compound's purity is fundamentally reliant on a definitive understanding of its chemical structure. This knowledge is crucial for identifying potential impurities, which often include starting materials, by-products, and degradation products specific to the synthesis pathway. Without a clear chemical identity for "this compound," it is not feasible to anticipate or identify its likely impurities.
Consequently, the development of a specific and reliable HPLC method for purity analysis is not possible. The selection of critical HPLC parameters, such as the analytical column, mobile phase composition, flow rate, and detector wavelength, is entirely dependent on the chemical and physical properties of the target analyte and its potential impurities. Any proposed methodology without this foundational information would be purely speculative and would not meet the rigorous standards required by the target audience of researchers, scientists, and drug development professionals.
Given this fundamental impediment, the creation of a comparison guide featuring experimental protocols, quantitative data, and workflow visualizations for the purity validation of "this compound" cannot be fulfilled. A scientifically sound and objective comparison of analytical methods necessitates a clearly defined subject of analysis, which in this case, is absent.
We recommend that researchers and professionals seeking to analyze this substance first undertake a thorough structural elucidation to establish a definitive chemical identity. Once a confirmed structure is available, a systematic approach to method development and validation for purity assessment can be successfully implemented.
A Comparative Performance Analysis: Two-Part Epoxy vs. Ethyl Cyanoacrylate Adhesives
In the landscape of adhesive technology, two-part epoxies and ethyl cyanoacrylate adhesives stand out as two of the most widely utilized systems, each offering a distinct set of properties that make them suitable for a diverse range of applications in research, drug development, and medical device assembly. This guide provides an objective comparison of the performance of a representative general-purpose two-part epoxy, based on Bisphenol A diglycidyl ether (DGEBA), and a standard ethyl cyanoacrylate adhesive. The following sections present a detailed analysis of their mechanical strength, thermal resistance, and curing characteristics, supported by experimental data and standardized testing protocols.
Executive Summary of Performance Characteristics
The fundamental trade-off between two-part epoxies and ethyl cyanoacrylates lies in the balance between cure speed and ultimate performance. Ethyl cyanoacrylates offer rapid fixture times, measured in seconds, making them ideal for high-throughput assembly and temporary fixation. However, this speed comes at the cost of lower overall strength, reduced thermal and impact resistance, and a more brittle nature. Conversely, two-part epoxies require a significantly longer curing period, often hours to days to reach full strength, but provide superior bond strength, toughness, and resistance to harsh environmental conditions.
Quantitative Performance Data
The following tables summarize the key performance metrics for a representative general-purpose two-part epoxy and a standard ethyl cyanoacrylate adhesive. Data has been compiled from various technical datasheets and is presented to facilitate a direct comparison. It is important to note that the exact values can vary between specific commercial products and formulations.
Table 1: Mechanical Properties
| Performance Metric | Two-Part Epoxy (Bisphenol A Diglycidyl Ether Based) | Ethyl Cyanoacrylate | Test Standard |
| Lap Shear Strength (Steel) | 3000 - 3600 psi (20.7 - 24.8 MPa) | 2175 - 3000 psi (15 - 20.7 MPa) | ASTM D1002 |
| Lap Shear Strength (Aluminum) | 3500 - 4500 psi (24.1 - 31.0 MPa) | 1600 - 2750 psi (11.0 - 19.0 MPa) | ASTM D1002 |
| Lap Shear Strength (Polycarbonate) | >1000 psi (substrate failure) | 725 - 1000 psi (5 - 7 MPa) | ASTM D1002 |
| T-Peel Strength (Aluminum) | ~25 piw (4.4 N/mm) | Data not typically provided; generally low due to brittle nature | ASTM D1876 |
| Impact Strength | High (Toughened formulations available) | Low (Brittle) | ASTM D950 |
Table 2: Thermal and Curing Properties
| Performance Metric | Two-Part Epoxy (Bisphenol A Diglycidyl Ether Based) | Ethyl Cyanoacrylate |
| Service Temperature Range | -67°F to 250°F (-55°C to 121°C) | -65°F to 180°F (-54°C to 82°C) |
| Fixture Time | 30 - 60 minutes | 5 - 90 seconds |
| Full Cure Time | 24 - 72 hours | 8 - 24 hours |
Experimental Protocols
To ensure the reproducibility and comparability of adhesive performance data, standardized testing methodologies are employed. The following sections detail the protocols for the key experiments cited in this guide.
Lap Shear Strength Test (ASTM D1002)
The lap shear test is a common method for determining the shear strength of an adhesive bond between two rigid substrates.
Methodology:
-
Substrate Preparation: The surfaces of the substrates (e.g., steel, aluminum, polycarbonate) are cleaned and degreased. For some materials, a light surface abrasion may be performed to enhance adhesion.
-
Adhesive Application: The adhesive is prepared according to the manufacturer's instructions. For two-part epoxies, this involves mixing the resin and hardener in the specified ratio. A uniform layer of adhesive is applied to a defined overlapping area of the two substrates.
-
Curing: The bonded assembly is allowed to cure under specified conditions of temperature and time.
-
Testing: The specimen is placed in a universal testing machine, and a tensile load is applied parallel to the bond line at a constant rate of crosshead movement until failure occurs.
-
Data Analysis: The lap shear strength is calculated by dividing the maximum load at failure by the bonded area.
T-Peel Strength Test (ASTM D1876)
The T-peel test is used to measure the peel resistance of an adhesive bond between two flexible substrates.[1][2]
Methodology:
-
Specimen Preparation: Two flexible substrates are bonded together with the adhesive, leaving unbonded ends to serve as grips.[1]
-
Curing: The bonded panel is cured according to the manufacturer's specifications.
-
Testing: The unbonded ends of the specimen are bent at a 90-degree angle to the bond line, forming a "T" shape, and clamped into the grips of a universal testing machine.[1] The grips are then moved apart at a constant rate, peeling the two substrates apart.
-
Data Analysis: The peel strength is calculated as the average force per unit width of the bond line required to separate the substrates.[2]
Impact Strength Test (ASTM D950)
The impact strength test measures an adhesive's ability to resist a sudden shock or impact load.[3]
Methodology:
-
Specimen Preparation: A standard specimen, typically a block or lap shear configuration, is prepared by bonding two substrates with the adhesive.
-
Curing: The bonded specimen is fully cured as per the manufacturer's instructions.
-
Testing: The specimen is mounted in an impact testing machine. A pendulum or falling weight is released to strike the specimen with a specified amount of energy.
-
Data Analysis: The impact strength is determined by the energy absorbed by the specimen during failure, typically reported in joules or foot-pounds.
References
A Comparative Guide to Spectroscopic and Theoretical Analysis of 2-Anthracenesulfonic Acid
This guide provides a comparative overview of experimental spectroscopic data and theoretical modeling for 2-Anthracenesulfonic acid (Einecs 277-233-1), a significant compound in chemical research and development. Due to the limited availability of comprehensive, publicly accessible datasets for this specific molecule, this document also references data from closely related compounds to illustrate the cross-validation process. The methodologies presented are designed to offer researchers, scientists, and drug development professionals a framework for comparing experimental results with theoretical predictions.
Spectroscopic Data Summary
The following tables summarize the available experimental spectroscopic data for 2-Anthracenesulfonic acid and its sodium salt derivative. This information is crucial for understanding the molecular structure and electronic properties of these compounds.
Table 1: Infrared (IR) Spectroscopy Data for Sodium 2-anthraquinonesulfonate
| Technique | Sample Source | Key Spectral Features |
| FTIR | Ega-Chemie GmbH & Co KG, Steinheim | Data acquired using a Bruker IFS 85 instrument with a KBr-Pellet technique.[1] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Sodium 2-anthraquinonesulfonate
| Technique | Instrument | Key Observations |
| ¹H NMR | Varian A-60 | Spectrum available through SpectraBase.[1] |
Table 3: UV-Vis Spectroscopy Data for Alizarin Red S (a related anthraquinone derivative)
| pH Condition | Wavelength of Maximum Absorption (λmax) | Reference |
| 4.0 (acidic) | 422 nm | [2] |
| 6.6 (aqueous) | 428 nm | [2] |
| 10.0 (basic) | 508 nm | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols outline the standard procedures for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
The IR spectrum for Sodium 2-anthraquinonesulfonate was obtained using the Fourier-Transform Infrared (FTIR) spectroscopy method.[1]
-
Sample Preparation: A small amount of the solid sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: A Bruker IFS 85 FTIR spectrometer was utilized for the analysis.[1]
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The instrument is purged with a dry gas to minimize interference from atmospheric water and carbon dioxide. The spectrum is recorded over a standard mid-IR range (typically 4000-400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum for Sodium 2-anthraquinonesulfonate was recorded to determine the proton environment within the molecule.[1]
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A Varian A-60 NMR spectrometer was used for the measurement.[1]
-
Data Acquisition: The prepared sample solution is placed in an NMR tube and inserted into the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded and Fourier-transformed to obtain the NMR spectrum.
UV-Vis Spectroscopy
The UV-Vis absorption spectra for Alizarin Red S, a structurally related compound, were measured to study its electronic transitions under varying pH conditions.[2]
-
Sample Preparation: Solutions of the compound are prepared in the desired solvent (e.g., water, buffer solutions) at a known concentration. For pH-dependent studies, a series of buffer solutions with different pH values are used.
-
Instrumentation: A Perkin-Elmer Lambda 20 UV-Vis spectrophotometer with 1.0 cm quartz cells was used.[2]
-
Data Acquisition: The spectrophotometer is first calibrated with a blank solution (the solvent without the analyte). The sample solution is then placed in the light path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
Theoretical Models and Cross-Validation
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These computational methods allow for the optimization of molecular geometry and the calculation of electronic structures, which in turn can be used to simulate various types of spectra.[3]
A cross-validation of experimental and theoretical data involves a systematic comparison of the measured spectra with the computationally predicted spectra. This process helps to:
-
Validate the accuracy of the theoretical model.
-
Aid in the assignment of spectral peaks to specific molecular vibrations or electronic transitions.
-
Provide a deeper understanding of the molecule's structure-property relationships.
The following diagrams illustrate the logical workflow for such a cross-validation process.
Caption: Experimental workflow for acquiring spectroscopic data.
Caption: Logical workflow for cross-validating experimental and theoretical data.
References
A Comparative Guide to the Photostability of Common Fluorophores: Fluorescein vs. Rhodamine B vs. Cy5
For researchers, scientists, and drug development professionals seeking to select the optimal fluorescent probe for their experimental needs, photostability is a critical performance parameter. This guide provides an objective comparison of the photostability of three widely used fluorophores: Fluorescein, Rhodamine B, and Cy5, supported by experimental data and detailed protocols.
The ideal fluorophore should maintain a strong and stable fluorescent signal under prolonged illumination, a property known as high photostability. Photobleaching, the irreversible loss of fluorescence upon light exposure, can significantly limit the duration of imaging experiments and impact the quality of quantitative data. Understanding the relative photostability of different fluorophores is therefore essential for experimental design and data interpretation.
Quantitative Comparison of Fluorophore Properties
The selection of a suitable fluorophore hinges on a combination of its photophysical properties. Key among these are the molar extinction coefficient (a measure of how strongly the molecule absorbs light at a specific wavelength), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and its photobleaching quantum yield (the probability of a molecule being photochemically altered and rendered non-fluorescent upon absorbing a photon).
| Property | Fluorescein | Rhodamine B | Cy5 |
| Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | ~70,000 | ~106,000 | ~250,000 |
| Fluorescence Quantum Yield (Φf) | ~0.93 | ~0.31 in water | ~0.20 |
| Photobleaching Quantum Yield (Φb) | ~3-5 x 10-5 | ~10-6 - 10-7 | ~5 x 10-6 |
| Relative Photostability | Low | Moderate | High |
Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents.
Experimental Determination of Photostability
To empirically assess and compare the photostability of fluorophores, a standardized experimental protocol is crucial. The following methodology outlines a common approach using fluorescence microscopy.
Experimental Protocol: Measuring Photobleaching Rates
1. Sample Preparation:
- Prepare solutions of Fluorescein, Rhodamine B, and Cy5 at a concentration of 1 µM in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
- To mimic experimental conditions where fluorophores are immobilized, coat glass-bottom dishes with a suitable adhesive molecule (e.g., poly-L-lysine) and incubate with the fluorophore solutions to allow for adsorption.
- Wash the dishes thoroughly with buffer to remove any unbound fluorophores.
2. Imaging Setup:
- Use a widefield or confocal fluorescence microscope equipped with appropriate laser lines and emission filters for each fluorophore.
- Fluorescein: Excitation at 488 nm, Emission collected at 500-550 nm.
- Rhodamine B: Excitation at 561 nm, Emission collected at 570-620 nm.
- Cy5: Excitation at 640 nm, Emission collected at 660-710 nm.
- Set the illumination power to a constant and defined level for all experiments (e.g., 10 W/cm²).
- Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) to ensure efficient light collection.
3. Data Acquisition:
- Acquire a time-lapse series of images of the immobilized fluorophores.
- Capture images at regular intervals (e.g., every 5 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
- Ensure that the focus remains stable throughout the acquisition period.
4. Data Analysis:
- For each time-lapse series, select a region of interest (ROI) containing the fluorescent signal.
- Measure the mean fluorescence intensity within the ROI for each time point.
- Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) as a function of time.
- Fit the resulting photobleaching curve to a single or double exponential decay function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Visualizing Experimental and Conceptual Frameworks
To further clarify the experimental workflow and a potential application of these fluorophores, the following diagrams are provided.
Caption: Experimental workflow for determining fluorophore photostability.
Caption: A hypothetical kinase signaling pathway for fluorescence studies.
Conclusion
The choice of fluorophore significantly impacts the success of fluorescence-based research. While Fluorescein is a bright and widely used fluorophore, its lower photostability makes it less suitable for long-term imaging experiments. Rhodamine B offers a moderate improvement in photostability. For applications demanding high photostability and prolonged observation times, Cy5 is a superior choice, despite its lower fluorescence quantum yield. The provided experimental protocol offers a standardized method for researchers to independently verify and compare the photostability of these and other fluorophores in their specific experimental context.
Unraveling the Efficacy of Einecs 277-233-1 as a Pharmaceutical Intermediate: A Comparative Analysis
In the landscape of pharmaceutical development, the selection of optimal intermediates is a critical determinant of the efficiency, purity, and overall cost-effectiveness of drug synthesis. This guide provides a comprehensive comparison of Einecs 277-233-1 , chemically identified as 2-Anthracenesulfonic acid, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, compound with 4-morpholineethanol (1:1) , with existing compounds utilized in similar pharmaceutical synthesis pathways. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of key starting materials and intermediates.
Unveiling the Chemical Identity
This compound, registered under the CAS number 73019-12-2, possesses the molecular formula C22H17N3O6S • C6H13NO2. Its core structure is based on an anthraquinone scaffold, a class of compounds known for their diverse applications, including as intermediates in the synthesis of dyes and pigments, as well as active pharmaceutical ingredients (APIs). The presence of sulfonic acid and amino functionalities suggests its potential role in multi-step syntheses where these groups can be modified to build more complex molecular architectures.
While specific pharmaceutical applications of this compound are not extensively documented in publicly available literature, its structural similarity to other anthraquinone derivatives used as pharmaceutical intermediates allows for a comparative assessment. One such comparator is 1-amino-4-(3-amino-4-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid (CAS 128-99-4), which has been noted for its use in the development of drugs[1].
Comparative Efficacy: A Data-Driven Assessment
A direct quantitative comparison of the efficacy of this compound as a pharmaceutical intermediate is challenging due to the limited availability of specific performance data in scientific literature and patents. However, by examining the synthesis and applications of structurally related anthraquinone derivatives, we can infer potential advantages and disadvantages.
The synthesis of substituted aminoanthraquinones often involves nucleophilic substitution reactions on a brominated anthraquinone precursor, such as 1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic Acid). The efficiency of these reactions can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature.
| Intermediate | Precursor | Reaction Type | Yield (%) | Purity (%) | Reference |
| This compound | 1-Amino-4-bromoanthraquinone-2-sulfonic acid (presumed) | Nucleophilic Aromatic Substitution | Data Not Available | Data Not Available | - |
| 1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 1-Amino-4-bromo-9,10-anthraquinone | Nucleophilic Substitution | 96% | Not Specified | [2] |
| 1-Amino-4-(propylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 1-Amino-4-bromo-9,10-anthraquinone | Nucleophilic Substitution | 98% | Not Specified | [2] |
| 1-Amino-4-bromoanthraquinone-2-sulphonic acid | 1-Aminoanthraquinone | Sulfonation and Bromination | 83.2% | 94.2% | [3] |
Note: The table above presents available data for related compounds to provide a contextual understanding of typical yields and purities in the synthesis of aminoanthraquinone derivatives. The synthesis of this compound would likely follow a similar synthetic strategy.
Experimental Methodologies: A Glimpse into Synthesis
The synthesis of aminoanthraquinone derivatives, which serves as a proxy for the potential synthesis of this compound, generally follows established organic chemistry principles.
General Procedure for the Synthesis of 4-Substituted 1-Aminoanthraquinones:
A common method involves the nucleophilic substitution of a bromine atom in a 1-amino-4-bromoanthraquinone derivative.
-
Reaction Setup: The 1-amino-4-bromoanthraquinone precursor is dissolved in a suitable solvent, often in an aqueous medium.
-
Addition of Amine: The amine-containing reactant (in the case of this compound, 4-acetylaniline, followed by formation of the morpholineethanol salt) is added to the solution.
-
Catalysis: A catalyst, often a mixture of copper(II) and iron(II) salts, is introduced to facilitate the reaction[2].
-
Reaction Conditions: The reaction mixture is heated to a specific temperature and stirred for a defined period to ensure completion of the reaction.
-
Isolation and Purification: Upon completion, the product is isolated through filtration and purified, typically by recrystallization, to achieve the desired level of purity.
Visualizing the Synthesis Pathway
The following diagram illustrates a generalized workflow for the synthesis of a 4-substituted 1-aminoanthraquinone derivative, which is a plausible pathway for the production of the core anthraquinone structure of this compound.
References
- 1. Cas 128-99-4,1-amino-4-(3-amino-4-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | lookchem [lookchem.com]
- 2. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google Patents [patents.google.com]
Safety Operating Guide
Sichere Entsorgungsverfahren für eine nicht vollständig charakterisierte chemische Substanz
Für die als EINECS 277-233-1 und CAS 73019-12-2 identifizierte chemische Substanz, mit dem Namen 2-Anthracensulfonsäure, 4-[[4-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-, Verbindung mit 4-morpholinethanol (1:1), sind derzeit keine spezifischen Sicherheitsdatenblätter (SDB) öffentlich zugänglich. In solchen Fällen müssen Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung allgemeine Sicherheitsprotokolle und Entsorgungsverfahren für potenziell gefährliche Chemikalien befolgen. Dieser Leitfaden bietet einen schrittweisen Ansatz zur sicheren Handhabung und Entsorgung dieser und ähnlicher Substanzen, für die keine detaillierten Informationen vorliegen.
Allgemeine Sicherheits- und Handhabungsvorsichtsmaßnahmen
Bei fehlenden spezifischen Daten sollte die Substanz als potenziell gefährlich behandelt werden. Die folgenden Vorsichtsmaßnahmen sind unerlässlich:
-
Persönliche Schutzausrüstung (PSA): Tragen Sie bei der Handhabung der Substanz immer geeignete PSA.
| PSA-Komponente | Spezifikation |
| Augenschutz | Chemikalienschutzbrille oder Gesichtsschutz |
| Handschuhe | Chemikalienbeständige Handschuhe (z. B. Nitril) |
| Körperschutz | Laborkittel |
| Atemschutz | Bei Staub- oder Aerosolbildung in einem Abzug arbeiten |
-
Technische Kontrollen: Alle Arbeiten mit der Substanz sollten in einem gut belüfteten Bereich, vorzugsweise in einem chemischen Abzug, durchgeführt werden, um die Exposition durch Einatmen zu minimieren.
-
Vermeidung von Kontamination: Vermeiden Sie den Kontakt mit Haut und Augen. Nach der Handhabung gründlich die Hände waschen. Rauchen, Essen und Trinken sind im Arbeitsbereich strengstens untersagt.
Verfahren zur Abfallentsorgung
Die ordnungsgemäße Entsorgung chemischer Abfälle ist entscheidend für die Sicherheit im Labor und den Umweltschutz.
Schritt 1: Abfallcharakterisierung und -trennung
Da keine spezifischen Gefahrendaten verfügbar sind, muss der Abfall als gefährlich eingestuft werden.
-
Abfallbehälter: Verwenden Sie einen dafür vorgesehenen, ordnungsgemäß gekennzeichneten und verschließbaren Behälter für chemische Abfälle.
-
Kennzeichnung: Beschriften Sie den Behälter deutlich mit "Gefährlicher Abfall", dem chemischen Namen (falls bekannt) und dem Datum der Abfallansammlung.
-
Abfalltrennung: Mischen Sie diesen Abfall nicht mit anderen Abfallströmen.
Schritt 2: Lagerung des Abfalls
Lagern Sie den Abfallbehälter an einem sicheren, dafür vorgesehenen Ort, der von unbefugtem Personal nicht zugänglich ist. Der Lagerbereich sollte gut belüftet und von unverträglichen Materialien entfernt sein.
Schritt 3: Entsorgung
Die Entsorgung muss über einen zertifizierten Entsorgungsdienstleister für gefährliche Abfälle erfolgen. Wenden Sie sich an die Abteilung für Umwelt, Gesundheit und Sicherheit (EHS) Ihrer Einrichtung, um die Abholung und ordnungsgemäße Entsorgung des Abfalls zu veranlassen. Geben Sie alle verfügbaren Informationen über die Substanz an den Entsorgungsdienstleister weiter.
Logischer Arbeitsablauf für die Entsorgung
Der folgende Arbeitsablauf veranschaulicht den Entscheidungsprozess für die sichere Entsorgung einer chemischen Substanz, für die kein spezifisches Sicherheitsdatenblatt verfügbar ist.
Bildunterschrift: Logischer Arbeitsablauf für die Entsorgung von Chemikalien ohne SDB.
Haftungsausschluss: Dieser Leitfaden bietet allgemeine Empfehlungen. Befolgen Sie immer die spezifischen Sicherheitsprotokolle und Entsorgungsverfahren Ihrer Einrichtung und konsultieren Sie Ihre EHS-Abteilung für detaillierte Anweisungen.
Essential Safety and Handling Guide for Diisononyl Adipate (Einecs 277-233-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Diisononyl Adipate (Einecs 277-233-1). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.
Personal Protective Equipment (PPE)
When handling Diisononyl Adipate, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety glasses with side-shields or chemical goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be used where splashing is a risk.[1][2][3] |
| Hand Protection | Impervious chemical-resistant gloves | Tested according to EN 374. Suitable materials include neoprene, butyl rubber, or nitrile.[1][2][4] Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body Protection | Impervious clothing, such as a lab coat, apron, or coveralls | Must be chosen based on the specific tasks and potential for exposure.[1][5] |
| Respiratory Protection | Not generally required with adequate ventilation | In case of inadequate ventilation, or exposure to vapors, mist, or gas, a NIOSH-approved respirator should be worn.[4][6] |
Operational Plans: Safe Handling and Storage
Proper operational procedures are crucial for the safe handling and storage of Diisononyl Adipate.
Handling:
-
Work in a well-ventilated area, utilizing local exhaust ventilation where possible.[4]
-
Avoid contact with skin and eyes.[6]
-
Do not handle, store, or open near open flames, sources of heat, or ignition sources, as the material can accumulate static charges.[1]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][6]
-
Remove contaminated clothing and protective equipment before entering eating areas.[4]
Storage:
-
Keep containers tightly closed in a dry, well-ventilated place.[5][6]
-
Opened containers must be carefully resealed and kept upright to prevent leakage.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1][7] |
| Skin Contact | Wash off with soap and plenty of water. If irritation persists, consult a physician.[1][7] For contact with hot product, treat as a burn and consult a physician.[6] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart.[1][8] If irritation persists, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water (if the person is conscious) and seek medical attention.[4][6] |
In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wear appropriate PPE, including respiratory protection if necessary.[6] Contain the spill with an inert absorbent material (e.g., sand, earth, universal binder) and place it in a suitable, closed container for disposal.[1][4]
Disposal Plans
Proper disposal of Diisononyl Adipate and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Product Disposal: Unused or surplus Diisononyl Adipate should be offered to a licensed professional waste disposal company.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
-
General Guidance: All disposal activities must be in accordance with applicable national, state, and local regulations.[5] Do not allow the product to enter drains.[1][4]
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling Diisononyl Adipate in a laboratory setting.
References
- 1. scipoly.com [scipoly.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. chemos.de [chemos.de]
- 5. download.basf.com [download.basf.com]
- 6. hbchemical.com [hbchemical.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. Diisononyl Adipate | C24H46O4 | CID 6427097 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
